molecular formula C17H22O5 B081093 Gaillardin CAS No. 14682-46-3

Gaillardin

Cat. No.: B081093
CAS No.: 14682-46-3
M. Wt: 306.4 g/mol
InChI Key: UTPGJEROJZHISI-DFGCRIRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gaillardin (CAS# 14682-46-3) is a potent sesquiterpene lactone compound naturally found in the plant Inula oculus-christi . This compound has demonstrated significant and multifaceted anticancer activity across various research models, making it a valuable tool for investigating novel oncological pathways and therapeutic strategies . Extensive in vitro studies highlight this compound's efficacy in inhibiting cell proliferation and inducing programmed cell death (apoptosis) in a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) , gastric cancer (AGS, MKN45) , and leukemic cells (HL-60, NB4, Nalm-6) . The molecular mechanisms underlying its pro-apoptotic effects are multifaceted, involving the activation of caspase-3, -6, and -9 , upregulation of the pro-apoptotic protein Bax and p53, and downregulation of the anti-apoptotic protein Bcl-2 . Research indicates that this compound induces apoptosis through the generation of reactive oxygen species (ROS) and loss of mitochondrial membrane potential (ΔΨm), confirming the engagement of the intrinsic mitochondrial apoptotic pathway . Furthermore, its activity is linked to the suppression of key pro-survival signaling pathways, specifically the inhibition of JAK/STAT3 and NF-κB pathways, leading to reduced expression of downstream targets . Beyond apoptosis, a prominent feature of this compound is its ability to function as a potent autophagy inhibitor . Treatment with this compound in MCF-7 breast cancer cells resulted in the considerable downregulation of crucial autophagy markers, including ATG1, ATG4, ATG5, ATG12, Beclin1, and LC-III . This dual action of simultaneously inducing apoptosis and inhibiting autophagy positions this compound as a compelling candidate for exploring combination therapies and overcoming treatment resistance . Notably, recent studies have shown that this compound can synergize with and sensitize cancer cells to the cytotoxic effects of established therapeutics like arsenic trioxide . With a defined molecular formula of C 17 H 22 O 5 and a molecular weight of 306.36 g/mol , this compound is offered as a high-purity chemical entity for research purposes. This product is intended for use in cell culture and biochemical applications For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14682-46-3

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-5-13-11(9(2)16(19)22-13)6-12-15(8)14(21-10(3)18)7-17(12,4)20/h5,11-15,20H,2,6-7H2,1,3-4H3/t11-,12-,13+,14+,15-,17-/m1/s1

InChI Key

UTPGJEROJZHISI-DFGCRIRUSA-N

SMILES

CC1=CC2C(CC3C1C(CC3(C)O)OC(=O)C)C(=C)C(=O)O2

Isomeric SMILES

CC1=C[C@H]2[C@H](C[C@@H]3[C@@H]1[C@H](C[C@@]3(C)O)OC(=O)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(CC3C1C(CC3(C)O)OC(=O)C)C(=C)C(=O)O2

Other CAS No.

14682-46-3

Synonyms

gaillardin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Gaillardin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoide lactone, Gaillardin, including its chemical identity, physicochemical properties, and biological activities. Detailed experimental protocols and a depiction of its interaction with key signaling pathways are provided to support further research and development.

Chemical Identity and Properties

This compound is a naturally occurring sesquiterpenoide lactone that has been isolated from several plants, including Inula oculus-christi and Gaillardia pulchella.[1] Its chemical structure and properties are fundamental to its biological activity.

IUPAC Name: [(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate[1]

CAS Number: 14682-46-3[1]

A summary of its computed physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₂O₅PubChem[1]
Molecular Weight306.4 g/mol PubChem[1]
XLogP31.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass306.14672380 DaPubChem[1]
Monoisotopic Mass306.14672380 DaPubChem[1]
Topological Polar Surface Area75.7 ŲPubChem[1]
Heavy Atom Count22PubChem[1]

Biological Activity and Quantitative Data

This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and the modulation of key inflammatory signaling pathways.

Table 2: Cytotoxic Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)¹Source
MCF-7Breast Adenocarcinoma6.3720.8Hamzeloo-Moghadam et al., 2013[2]
MDA-MB-468Breast Adenocarcinoma-5.54ResearchGate[3]
HepG-2Hepatocellular Carcinoma6.2020.2Hamzeloo-Moghadam et al., 2013[2]
A-549Non-small Cell Lung Carcinoma4.7615.5Hamzeloo-Moghadam et al., 2013[2]
HT-29Colon Adenocarcinoma1.815.9Hamzeloo-Moghadam et al., 2013[2]
HL-60Acute Promyelocytic Leukemia--PubMed[4]

¹Calculated from µg/mL using a molecular weight of 306.4 g/mol .

Signaling Pathway Analysis: Inhibition of NF-κB

A primary mechanism through which this compound exerts its anti-cancer effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, cell survival, and proliferation. In many cancer cells, this pathway is constitutively active. This compound's inhibition of this pathway leads to a downstream reduction in the expression of pro-survival and pro-inflammatory genes, ultimately promoting apoptosis.

Gaillardin_NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits NFkB_IkBa NF-κB/IκBα Complex (Inactive) IKK->NFkB_IkBa IkBa IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory & Pro-survival Genes NFkB->Transcription Activates NFkB_IkBa->NFkB IκBα Degradation Apoptosis Apoptosis Transcription->Apoptosis Inhibition of

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of this compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_this compound Add this compound to Cells seed_cells->add_this compound prepare_this compound Prepare this compound Dilutions prepare_this compound->add_this compound incubate_48h Incubate for 48-72h add_this compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This protocol is for assessing the effect of this compound on the protein expression levels of key components of the NF-κB pathway.

Materials:

  • This compound

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Natural Sources of Gaillardin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaillardin, a sesquiterpenoid lactone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer activities. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and isolation, and a summary of its known signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources and Quantitative Yield

The following table summarizes the reported yield of this compound from its most prominent natural source.

Plant SourcePlant PartExtraction MethodYield of this compoundReference
Inula oculus-christiAerial parts (dried powder)Maceration with chloroform followed by column chromatography58 mg from 250 g of dried plant material (approximately 0.0232% w/w)Mosaddegh et al., 2010[1]

Experimental Protocols

This section details the experimental procedures for the extraction, isolation, and purification of this compound from Inula oculus-christi.

Plant Material and Extraction
  • Plant Material Preparation: The aerial parts of Inula oculus-christi are collected and air-dried at room temperature in a shaded area until a constant weight is achieved. The dried plant material is then finely powdered using a mechanical grinder.

  • Initial Extraction (Defatting): 250 g of the air-dried powder of Inula oculus-christi is subjected to maceration with n-hexane (2500 mL) at room temperature for three consecutive days. The solvent is replaced with fresh n-hexane each day. This step is crucial for removing non-polar compounds, primarily fats and waxes.

  • This compound Extraction: After the n-hexane extraction, the plant residue is extracted with chloroform (2500 mL) using the same maceration process for three days, with daily solvent replacement. The chloroform extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude chloroform extract.[1]

Isolation and Purification of this compound
  • Solid-Phase Extraction (SPE): The concentrated chloroform extract is subjected to solid-phase extraction for purification.[1]

    • Column Preparation: A silica gel column (40–63 μm; 2.5 x 7.5 cm) is used for the separation.

    • Elution: The column is eluted with a series of solvents with increasing polarity. The following mobile phases are used in a stepwise gradient:

      • Dichloromethane

      • Dichloromethane/Ethyl acetate mixtures (from 10:1 to 1:1)

      • Ethyl acetate

      • Ethyl acetate/Methanol (3:1)

      • Ethyl acetate/Methanol (1:1)

      • Methanol

    • 120 mL of each mobile phase is used for elution in each step.

  • Fraction Collection and Crystallization: The fractions are collected and monitored by techniques such as thin-layer chromatography (TLC). This compound is primarily found in the fractions eluted with the dichloromethane/ethyl acetate mixtures. These fractions are combined and the solvent is evaporated. The resulting crystalline residue is washed with a mixture of n-hexane and ethyl acetate (in ratios of 6:1 and 5:1) to afford pure this compound.[1]

Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, primarily related to apoptosis and inflammation.

Biosynthetic Pathway of Sesquiterpenoid Lactones

This compound belongs to the class of sesquiterpenoid lactones. The general biosynthetic pathway for these compounds in plants of the Asteraceae family is initiated from the isoprenoid pathway. Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized through the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These five-carbon units are condensed to form the fifteen-carbon precursor, farnesyl pyrophosphate (FPP). FPP then undergoes a series of cyclizations and oxidative modifications, often leading to the formation of a germacranolide intermediate, which is a common precursor for many sesquiterpenoid lactones, including those with a guaianolide skeleton like this compound.

Sesquiterpenoid Lactone Biosynthesis cluster_isoprenoid Isoprenoid Precursors cluster_sesquiterpenoid Sesquiterpenoid Backbone Formation MVA Pathway MVA Pathway IPP IPP MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP DMAPP->FPP Germacranolide Intermediate Germacranolide Intermediate FPP->Germacranolide Intermediate Cyclization & Oxidation This compound (Guaianolide) This compound (Guaianolide) Germacranolide Intermediate->this compound (Guaianolide) Further Modifications

Caption: General biosynthetic pathway of sesquiterpenoid lactones.

This compound-Induced Apoptosis Signaling Pathway

This compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.

Gaillardin_Apoptosis_Pathway cluster_regulation Regulation of Apoptosis cluster_caspase_cascade Caspase Activation This compound This compound Bax Bax This compound->Bax Upregulates p53 p53 This compound->p53 Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Caspase-9 Caspase-9 Bax->Caspase-9 Activates p53->Caspase-9 Activates Bcl-2->Caspase-9 Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-6 Caspase-6 Caspase-9->Caspase-6 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Caspase-6->Apoptosis

Caption: this compound's mechanism of inducing apoptosis.

This compound's Effect on the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cellular processes like proliferation, differentiation, and survival. Aberrant activation of this pathway is often associated with cancer. This compound has been shown to inhibit this pathway by reducing the phosphorylation of key components.

Gaillardin_JAK_STAT_Pathway Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates p-JAK2 Phosphorylated JAK2 JAK2->p-JAK2 Phosphorylation STAT3 STAT3 p-JAK2->STAT3 Phosphorylates p-STAT3 Phosphorylated STAT3 STAT3->p-STAT3 Gene Transcription Gene Transcription p-STAT3->Gene Transcription Dimerizes & Translocates to Nucleus This compound This compound This compound->p-JAK2 Reduces Levels This compound->p-STAT3 Reduces Levels Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival

Caption: this compound's inhibitory effect on the JAK/STAT pathway.

References

Gaillardin Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility of Gaillardin, a sesquiterpene lactone with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on this compound's solubility in various solvents, experimental protocols for solubility determination, and insights into its molecular signaling pathways.

Core Topic: this compound Solubility in Different Solvents

This compound is a natural compound that has demonstrated promising anti-cancer properties.[1][2][3][4][5] Understanding its solubility is a critical first step in the development of effective drug delivery systems and for conducting in vitro and in vivo studies. This guide summarizes the available qualitative and quantitative solubility data for this compound.

Data Presentation: this compound Solubility

Direct, comprehensive quantitative data on this compound's solubility across a wide range of organic solvents is limited in publicly available literature. However, based on its chemical structure as a sesquiterpene lactone and information from studies on its biological activity, a general solubility profile can be inferred. Sesquiterpene lactones are typically sparingly soluble in water and more soluble in organic solvents.[6] For in vitro assays, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[7]

The following table summarizes the known and inferred solubility of this compound. It is important to note that much of this information is qualitative and derived from experimental practices in published research. For comparative purposes, general solubility characteristics of sesquiterpene lactones are also included.

SolventThis compound Solubility (Qualitative)This compound Solubility (Quantitative Estimate)General Sesquiterpene Lactone Solubility
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)SolubleStock solutions of 10-20 mM are commonly prepared for in vitro studies.Generally soluble.
Dimethylformamide (DMF)Likely SolubleData not available.Often soluble.
AcetoneLikely SolubleData not available.Slightly soluble to soluble.[6]
Polar Protic Solvents
EthanolLikely SolubleData not available.Slightly soluble to soluble.[6][8]
MethanolLikely SolubleData not available.Slightly soluble to soluble.[6]
WaterSparingly Soluble/InsolubleData not available.Generally poorly soluble.[6]
Nonpolar Solvents
ChloroformLikely SolubleData not available.Often soluble.
Dichloromethane (DCM)Likely SolubleData not available.Often soluble.

Note: The quantitative estimates are based on concentrations used for biological assays and may not represent the maximum solubility.

Experimental Protocols

A standardized and reproducible method for determining the solubility of a compound is crucial for accurate drug development. The shake-flask method is a widely accepted technique for determining equilibrium solubility and is recommended for this compound.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Volumetric flasks

  • Analytical balance

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analytical instrument

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

  • Equilibration:

    • Place the sealed containers in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the suspensions to stand undisturbed for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant without disturbing the sediment.

    • Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, by back-calculating from the diluted sample concentration.

Mandatory Visualizations: Signaling Pathways

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms of action.

This compound-Induced Mitochondrial Apoptosis Pathway

Gaillardin_Apoptosis_Pathway This compound-Induced Mitochondrial Apoptosis Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p53 ↑ p53 This compound->p53 Bcl2 ↓ Bcl-2 This compound->Bcl2 Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential CytoC Cytochrome c Release Mito_Potential->CytoC Bax ↑ Bax p53->Bax Bax->Mito_Potential Bcl2->Mito_Potential Casp9 ↑ Caspase-9 CytoC->Casp9 Casp36 ↑ Caspase-3, -6 Casp9->Casp36 Apoptosis Apoptosis Casp36->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

This compound's Inhibition of the NF-κB Signaling Pathway

Gaillardin_NFkB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Activation IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits IkB_p p-IκBα IkB->IkB_p NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_translocated->DNA Gene_Expression ↓ Expression of Anti-apoptotic Genes (e.g., Bcl-2) DNA->Gene_Expression

Caption: this compound inhibits the pro-survival NF-κB pathway.

Conclusion

This technical guide provides a foundational understanding of this compound's solubility and its mechanisms of action. The provided experimental protocol for solubility determination offers a standardized approach for researchers. Furthermore, the visualized signaling pathways offer a clear depiction of how this compound exerts its apoptotic effects on cancer cells. Further quantitative studies are warranted to establish a more comprehensive solubility profile of this compound in a wider array of pharmaceutically relevant solvents. This will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

Spectroscopic Profile of Gaillardin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gaillardin, a sesquiterpene lactone of significant interest in phytochemical and pharmacological research. The information presented herein is intended to serve as a core resource for researchers engaged in the identification, characterization, and development of natural products.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR absorption bands of this compound are indicative of its characteristic structural features.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group Assignment
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structure elucidation.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zIon TypeRelative Intensity (%)
Data not available in search results

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of natural products like this compound. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A precisely weighed sample of isolated this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 5-10 mg/0.5 mL. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Parameters: Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Acquisition Parameters: A spectral width of 0-220 ppm is typical. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2D NMR Experiments: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent (e.g., chloroform). For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum to obtain the final spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Instrumentation: A variety of mass analyzers can be used, such as Time-of-Flight (TOF), Quadrupole, or Orbitrap, often in tandem (MS/MS) for fragmentation studies.

Data Acquisition:

  • Full Scan Mode: The instrument is set to scan a wide mass-to-charge (m/z) range to determine the molecular ion peak.

  • Fragmentation Analysis (MS/MS): The molecular ion is selected and fragmented to generate a characteristic fragmentation pattern that aids in structural elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Conceptual Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow Conceptual Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Gaillardia pulchella) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HRMS) Pure_Compound->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Structure_Verification Structure Verification Structure_Proposal->Structure_Verification

Caption: A flowchart illustrating the process from plant material to the final verified chemical structure of this compound using various spectroscopic techniques.

The Potent and Diverse Biological Activities of Sesquiterpene Lactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones (SLs) are a large and structurally diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1][2] For centuries, plants containing these molecules have been utilized in traditional medicine to treat a variety of ailments. Modern scientific investigation has unveiled the vast therapeutic potential of SLs, attributing a wide range of biological activities to this class of secondary metabolites. This technical guide provides an in-depth overview of the core biological activities of sesquiterpene lactones, with a focus on their anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for assessing these activities, quantitative data for prominent SLs, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Core Biological Activities and Mechanisms of Action

The biological activity of many sesquiterpene lactones is largely attributed to the presence of an α,β-unsaturated γ-lactone ring, which can react with nucleophilic groups in biological macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins, via a Michael-type addition.[3] This interaction can lead to the modulation of various cellular processes and signaling pathways.

Anticancer Activity

Sesquiterpene lactones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4] Their mechanisms of action are multifaceted and often involve the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.

Key signaling pathways implicated in the anticancer effects of SLs include:

  • NF-κB Signaling Pathway: Many sesquiterpene lactones are potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a transcription factor that plays a critical role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, SLs can sensitize cancer cells to apoptosis and inhibit tumor progression.[1][5]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell growth, differentiation, and survival.[6] Sesquiterpene lactones have been shown to modulate the MAPK pathway, often leading to the induction of apoptosis in cancer cells.[6]

  • Apoptosis Induction: Sesquiterpene lactones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and activate caspases, the key executioners of apoptosis.[4]

Sesquiterpene LactoneCancer Cell LineAssayIC50/GI50 (µM)Reference
AlantolactoneHepG2 (Liver)MTT20.33[4]
ParthenolideVariousVariousVaries[1]
DehydrocostuslactoneTHP-1 (Leukemia)Not SpecifiedNot Specified[7]
Compound 1 (from Tithonia diversifolia)VariousCrystal Violet15.6 - 125[8]
Helenalin DerivativesVariousSRB0.15 - 0.59[9]
CumaninVariousSRBVaries[9]
HymeninVariousSRBVaries[9]
Guaianolide 10S. aureusMIC0.32[10]
Guaianolide 11S. aureusMIC1.4[10]
Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are well-documented and are a cornerstone of their traditional medicinal use.[2] Their primary mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway, which is a central regulator of the inflammatory response.[7] By inhibiting NF-κB, SLs can suppress the production of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]

In vivo studies using models such as carrageenan-induced paw edema have demonstrated the potent anti-inflammatory effects of various sesquiterpene lactones.[12] For instance, certain SLs have been shown to afford significant inhibition of inflammation at doses as low as 2.5 mg/kg/day in rodent models.[12]

Sesquiterpene LactoneAnimal ModelAssayEffective DoseEffectReference
Various SLsRodentsCarrageenan-induced paw edema2.5 mg/kg/daySignificant inhibition[12]
AlantolactoneMiceAdjuvant and collagen-induced arthritis50 mg/kg (oral)Alleviated arthritic severity and paw swelling[7]
Lychnopholide, Eremantholide C, GoyazensolideMiceMSU crystal-induced arthritisNot SpecifiedInhibited neutrophil migration and TNF-α release[2]
Antimicrobial Activity

Several sesquiterpene lactones have exhibited a broad spectrum of antimicrobial activity against bacteria and fungi.[13][14] The presence of the α-methylene-γ-lactone moiety is often crucial for their antimicrobial effects.

Sesquiterpene LactoneMicroorganismMIC (µg/mL)Reference
CostunolideTrichophyton mentagrophytes62.5[13]
CostunolideTrichophyton simii31.25[13]
CostunolideTrichophyton rubrum 29631.25[13]
CostunolideTrichophyton rubrum 5762.5[13]
EremanthinTrichophyton simii62.5[13]
EremanthinTrichophyton rubrum 29662.5[13]
Centaureolide AStaphylococcus aureusNot Specified[10]
Centaureolide BStaphylococcus aureusNot Specified[10]
Enhydrin & Uvedalin MixStaphylococcus aureus750[15]
Lactone Mix (from Centaurea pungens)Pseudomonas aeruginosa46.8[10]
Penicilactone AStaphylococcus aureus6.25[10]
Neuroprotective Activity

Emerging research has highlighted the neuroprotective potential of sesquiterpene lactones.[16][17] These compounds have shown promise in models of neurodegenerative diseases like Alzheimer's disease.[18][19] Their neuroprotective effects are often attributed to their anti-inflammatory and antioxidant properties. For instance, some SLs have been shown to protect neuronal cells from glutamate-induced excitotoxicity and reduce the accumulation of amyloid plaques in animal models of Alzheimer's disease.[16][18] Isoatriplicolide tiglate, for example, exhibited significant neuroprotective activity against glutamate-induced toxicity at concentrations ranging from 1 µM to 10 µM, resulting in cell viability of approximately 43-78%.[16]

Experimental Protocols

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[20][21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[20][21][22]

Detailed Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the sesquiterpene lactone in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the sesquiterpene lactone. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.[23][24][25][26]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.

Detailed Methodology:

  • Animals:

    • Use adult male or female Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

    • Administer the sesquiterpene lactone (dissolved or suspended in a suitable vehicle like saline or 1% Tween 80) orally or intraperitoneally at various doses.

    • The control group receives only the vehicle.

    • The standard drug group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the left hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or diameter immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.

  • Data Analysis:

    • Calculate the increase in paw volume or thickness for each animal at each time point.

    • Calculate the percentage of inhibition of edema for each group using the following formula:

      • % Inhibition = [ (C - T) / C ] x 100

      • Where C is the average increase in paw volume in the control group and T is the average increase in paw volume in the treated group.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism in a liquid medium.

Detailed Methodology:

  • Preparation of Inoculum:

    • Culture the test bacterium or fungus on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile broth or saline, and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the sesquiterpene lactone in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

  • Inoculation:

    • Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A growth control (no compound) and a sterility control (no inoculum) should be included.

Signaling Pathway and Experimental Workflow Visualizations

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_active Active ERK ERK->ERK_active translocates SLs Sesquiterpene Lactones SLs->Raf modulates SLs->ERK modulates Transcription_Factors Transcription Factors (e.g., c-Jun) ERK_active->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Apoptosis_Induction_Pathway cluster_stimuli Apoptotic Stimuli cluster_execution Execution Phase SLs Sesquiterpene Lactones Death_Receptors Death_Receptors SLs->Death_Receptors activates Bcl-2_family Bcl-2_family SLs->Bcl-2_family modulates Caspase-3 Executioner Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes Caspase-8 Caspase-8 Death_Receptors->Caspase-8 activates Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Bcl-2_family->Mitochondrion regulates permeability Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates

Experimental_Workflow_Cytotoxicity Start Start: Cytotoxicity Assay Cell_Seeding 1. Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_1 2. Incubate 24h (Cell Attachment) Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with Sesquiterpene Lactone (serial dilutions) Incubation_1->Compound_Treatment Incubation_2 4. Incubate 24-72h (Compound Exposure) Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 6. Incubate 2-4h (Formazan Formation) MTT_Addition->Incubation_3 Solubilization 7. Add Solubilization Solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate % Viability & IC50 Value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Conclusion

Sesquiterpene lactones represent a promising and versatile class of natural products with a broad spectrum of biological activities. Their potent anti-cancer and anti-inflammatory effects, coupled with their antimicrobial and emerging neuroprotective properties, make them attractive candidates for drug discovery and development. The ability of these compounds to modulate key signaling pathways, such as NF-κB and MAPK, provides a solid foundation for understanding their mechanisms of action. This guide provides a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental protocols, to facilitate further research into the therapeutic potential of sesquiterpene lactones. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their promise into clinical applications.

References

Technical Whitepaper: Inula oculus-christi as a Promising Source of the Sesquiterpene Lactone Gaillardin for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Sesquiterpene lactones (SLs) are a diverse class of secondary metabolites, predominantly found in the Asteraceae family, known for a wide range of pharmacological activities, including potent anticancer effects.[1] Gaillardin, a specific SL isolated from the aerial parts of Inula oculus-christi, has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines.[2][3][4] This technical guide provides an in-depth overview of Inula oculus-christi as a viable source of this compound. It details comprehensive protocols for the extraction, isolation, and quantification of this compound, presents its cytotoxic efficacy, and elucidates its molecular mechanism of action through the mitochondrial apoptosis pathway. This document serves as a resource for researchers aiming to harness the therapeutic potential of this compound in drug discovery and development.

Introduction to Inula oculus-christi and this compound

The genus Inula, belonging to the Asteraceae family, comprises over one hundred species that are widely distributed across Europe, Asia, and Africa.[5] These plants have a long history in traditional medicine for treating various ailments, largely attributed to their rich phytochemical composition, including sesquiterpene lactones, flavonoids, and phenolic acids.[5][6] Inula oculus-christi L. has been identified as a notable source of the sesquiterpene lactone this compound.[2][3]

This compound has emerged as a compound of significant interest due to its potent biological activities. Recent studies have highlighted its anticancer properties, demonstrating its ability to inhibit the proliferation of various cancer cell lines, including breast, lung, liver, and colon cancer.[2][7] The primary mechanism behind its efficacy is the induction of apoptosis, a form of programmed cell death crucial for eliminating genetically compromised cells.[8] This makes this compound a promising candidate for further investigation in cancer chemotherapy or chemoprevention.[7][9]

Extraction and Isolation of this compound

The isolation of sesquiterpene lactones from plant matrices is a critical step for structural elucidation and biological activity studies.[1] The general workflow involves solvent extraction followed by chromatographic purification. While specific yields for this compound from I. oculus-christi are not extensively published, protocols for similar compounds from the Asteraceae family provide a robust framework.

Experimental Protocol: Extraction and Purification

This protocol is a synthesized methodology based on established techniques for isolating sesquiterpene lactones from plants of the Asteraceae family.[1][10][11][12]

  • Plant Material Preparation:

    • Collect aerial parts of Inula oculus-christi during the flowering season.

    • Air-dry the plant material at room temperature in a shaded, well-ventilated area to prevent degradation of thermolabile compounds.

    • Grind the dried material into a fine powder to increase the surface area for efficient solvent extraction. It is recommended to use freshly powdered material to avoid significant degradation of constituents, as a loss of ~20% of total sesquiterpenes has been observed after 15-20 days.[10]

  • Solvent Extraction:

    • Perform maceration by soaking the powdered plant material (e.g., 300 g) in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) or 100% MeOH.[10][11] Polar organic solvents like methanol or ethanol are often effective for sesquiterpene lactone extraction.[13]

    • Agitate the mixture on a shaker for 24 hours at room temperature.[11] An alternative optimized method involves one hour of shaking followed by 30 minutes of sonication.[10]

    • Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation and Purification:

    • Subject the crude extract to column chromatography over silica gel.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., starting with 100% n-hexane and progressing to 100% ethyl acetate).[11]

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots with a vanillin-sulfuric acid reagent spray followed by heating.[14]

    • Pool fractions that show similar TLC profiles.

    • Perform further purification on the pooled fractions containing the target compound using preparative TLC with a solvent system such as n-hexane-ethyl acetate (e.g., 9:1 or 2:8 v/v).[11][14] Alternatively, preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column can be used for final purification.[12]

Visualization: Extraction and Isolation Workflow

Extraction_Workflow cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification plant Aerial Parts of Inula oculus-christi powder Dried & Powdered Plant Material plant->powder Drying & Grinding crude Crude Extract powder->crude Solvent Maceration (e.g., MeOH) cc Column Chromatography (Silica Gel) crude->cc fractions Combined Fractions cc->fractions TLC Monitoring prep_tlc Preparative TLC or Prep-HPLC fractions->prep_tlc pure Pure this compound prep_tlc->pure

Caption: Workflow for the extraction and isolation of this compound.

Quantification and Analysis

Accurate quantification of the isolated this compound is essential for pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and quantification of sesquiterpene lactones.

Experimental Protocol: HPLC Quantification

The following is a representative HPLC method for the quantification of sesquiterpene lactones, adapted from published methodologies.[14][15]

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector, an autosampler, and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).[14] The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Quantification can be performed by monitoring the absorbance at 205 nm.[14]

  • Standard Curve Preparation:

    • Prepare a stock solution of purified this compound of known concentration in methanol.

    • Create a series of standard solutions by serial dilution.

    • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Dissolve a precisely weighed amount of the plant extract or purified fraction in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system and record the chromatogram.

    • The quantity of this compound in the sample is determined by interpolating its peak area from the standard curve.

Pharmacological Activity: Cytotoxicity

This compound exhibits potent cytotoxic activity against a panel of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.

Quantitative Data: Cytotoxic Effects of this compound

The cytotoxic activity of this compound has been assessed using assays such as the MTT assay. The IC50 values highlight its potent growth-inhibitory effects, particularly in breast cancer cell lines.[3]

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MCF-7 Breast Adenocarcinoma4.93 ± 2.6048 hours[3]
MDA-MB-468 Breast Adenocarcinoma5.54 ± 1.8948 hours[3]
MCF-7 Breast Adenocarcinoma~15.9 (6.37 µg/ml)Not Specified[3]
HepG-2 Hepatocellular Carcinoma~15.5 (6.20 µg/ml)Not Specified[3]
A-549 Non-small Cell Lung Carcinoma~11.9 (4.76 µg/ml)Not Specified[3]
HL-60 Acute Promyelocytic LeukemiaPotent CytotoxicityNot Specified[16]

Note: µg/ml values were converted to µM using a molecular weight of 399.45 g/mol for this compound for comparative purposes.

Mechanism of Action: Apoptosis Signaling Pathway

The anticancer effect of this compound is primarily mediated by its ability to induce apoptosis through the intrinsic or mitochondrial pathway.[7] This process involves a cascade of molecular events leading to controlled cell death.

Molecular Mechanism

Studies on breast cancer cell lines have shown that this compound treatment leads to several key events characteristic of mitochondrial-mediated apoptosis.[7][8] The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to a loss of the mitochondrial membrane potential (ΔΨm).[3][7] This disruption triggers the release of pro-apoptotic factors from the mitochondria.

This compound modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3][7] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization. Concurrently, this compound treatment also upregulates the tumor suppressor protein p53.[7] The culmination of these events is the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -6), which dismantle the cell, leading to apoptosis.[7][8]

Visualization: this compound-Induced Apoptosis Pathway

Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion This compound This compound ros ↑ ROS Production This compound->ros p53 ↑ p53 This compound->p53 bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->bcl2 bax ↑ Bax (Pro-apoptotic) This compound->bax mmp Loss of Membrane Potential (ΔΨm) ros->mmp p53->bax bcl2->mmp Inhibits bax->mmp cas9 Caspase-9 Activation cas36 Caspase-3 & -6 Activation cas9->cas36 apoptosis Apoptosis cas36->apoptosis mmp->cas9

Caption: this compound's mechanism of inducing mitochondrial apoptosis.

Conclusion and Future Outlook

Inula oculus-christi stands out as a valuable natural source for the pharmacologically active sesquiterpene lactone, this compound. The established protocols for extraction and analysis, combined with compelling data on its cytotoxic efficacy, underscore its potential in oncology. This compound's well-defined mechanism of action, centered on the induction of the mitochondrial apoptotic pathway, provides a strong rationale for its further development as a chemotherapeutic or chemopreventive agent. Future research should focus on optimizing extraction yields, conducting in-vivo efficacy and safety studies, and exploring synergistic combinations with existing anticancer drugs to fully realize the therapeutic promise of this compound.

References

Methodological & Application

Isolating Gaillardin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gaillardin, a sesquiterpene lactone primarily found in plants of the Inula genus, has garnered significant interest within the scientific community for its potent cytotoxic and anti-inflammatory properties. As a promising candidate for drug development, the effective isolation and purification of this compound from its natural plant sources are critical first steps. This document provides a comprehensive guide, including detailed protocols and quantitative data, for the successful isolation of this compound from plant material, specifically Inula oculus-christi. Furthermore, it elucidates the key signaling pathways through which this compound exerts its biological effects, offering valuable insights for further pharmacological studies.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound.

Table 1: Extraction and Purification of this compound from Inula oculus-christi

ParameterValueReference
Plant MaterialDried aerial parts of Inula oculus-christi[1]
Initial Plant Material Weight1100 g[1]
Extraction SolventEthanol[1]
Chloroform-Soluble Fraction Weight35 g[1]
Final Yield of this compound819 mg[1]
Overall Yield~0.074% (w/w)Calculated from[1]

Table 2: Chromatographic Conditions for this compound Purification

StageColumn TypeEluent System
Flash Chromatography (Initial)Silica Gel (40-63 µm)Step gradient: Light petroleum, EtOAc-light petroleum (1:2, 1:1, 2:1), EtOAc, EtOAc-methanol, Methanol
Recrystallization-Toluene-light petroleum (1:1)

Table 3: Proposed HPLC Conditions for Quantitative Analysis of Sesquiterpene Lactones

ParameterCondition
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile and 0.2% (v/v) acetic acid in water (gradient)
Flow Rate1.0 mL/min
Detection210 nm

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound from Inula oculus-christi.

Protocol 1: Extraction and Fractionation
  • Plant Material Preparation: Air-dry the aerial parts of Inula oculus-christi at room temperature until a constant weight is achieved. Grind the dried plant material into a coarse powder.

  • Ethanol Extraction: Macerate 1100 g of the powdered plant material in ethanol at room temperature for 3 days.[1] The solvent should be replaced with fresh ethanol daily. A solvent-to-solid ratio of 5% (w/v) is a common starting point for the extraction of secondary metabolites from Inula species.[2][3]

  • Solvent Evaporation: After 3 days, filter the ethanolic extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning: Dissolve the crude ethanol extract in a suitable solvent system (e.g., methanol-water) and partition it against chloroform. Collect the chloroform layer, which will contain the less polar compounds, including sesquiterpene lactones.

  • Chloroform Fraction Concentration: Evaporate the chloroform under reduced pressure to yield the chloroform-soluble fraction. From 1100 g of dried plant material, approximately 35 g of a chloroform-soluble fraction can be obtained.[1]

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation: Pack a 5 cm diameter glass column with 17.5 cm of silica gel (40-63 µm) as the stationary phase.[1]

  • Sample Loading: Dissolve the 35 g of the chloroform-soluble fraction in a minimal amount of a suitable solvent and load it onto the prepared silica gel column.

  • Elution: Elute the column with a step gradient of increasing polarity as follows:[1]

    • 1500 mL of light petroleum

    • 1800 mL of Ethyl acetate-light petroleum (1:2, v/v)

    • 1600 mL of Ethyl acetate-light petroleum (1:1, v/v)

    • 400 mL of Ethyl acetate

    • 1200 mL of Ethyl acetate-methanol

    • Methanol

  • Fraction Collection: Collect fractions of 50 mL throughout the elution process.

  • Identification of this compound-containing Fractions: Monitor the fractions using Thin Layer Chromatography (TLC). This compound is expected to elute in the fractions obtained with Ethyl acetate-light petroleum (2:1, v/v).[1]

  • Recrystallization: Combine the fractions containing this compound and evaporate the solvent. Recrystallize the residue from a mixture of toluene-light petroleum (1:1, v/v) to obtain pure this compound.[1]

Protocol 3: Quantitative Analysis by HPLC (Proposed Method)
  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the plant extract or purified fraction and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.2% (v/v) acetic acid in water (Solvent A).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

  • Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

This compound Isolation Workflow

G plant Dried, powdered Inula oculus-christi extraction Ethanol Extraction (3 days, room temp) plant->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Ethanol Extract evaporation1->crude_extract partitioning Chloroform-Water Partitioning crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction evaporation2 Solvent Evaporation chloroform_fraction->evaporation2 column_chromatography Silica Gel Column Chromatography evaporation2->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection gaillardin_fractions This compound-rich Fractions fraction_collection->gaillardin_fractions recrystallization Recrystallization (Toluene/Light Petroleum) gaillardin_fractions->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: Workflow for the isolation of this compound.

This compound-Induced Apoptosis Signaling Pathway

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

This compound-Mediated Inhibition of NF-κB Signaling

G This compound This compound NFkB_activation NF-κB Activation This compound->NFkB_activation Gene_expression Downregulation of NF-κB Target Genes (COX-2, MMP-9, TWIST-1, Bcl-2) NFkB_activation->Gene_expression Apoptosis Induction of Apoptosis Gene_expression->Apoptosis

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Extraction and Purification of Gaillardin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gaillardin is a sesquiterpenoid lactone with significant biological activity, notably demonstrating potent cytotoxic effects against various cancer cell lines.[1] This has led to growing interest in its potential as a therapeutic agent. This compound is naturally found in plants of the Gaillardia and Inula genera, such as Gaillardia pulchella and Inula oculus-christi. This document provides a detailed protocol for the extraction of this compound from plant material and its subsequent purification to a high degree of purity.

Experimental Protocols

This protocol outlines a comprehensive, multi-step process for the isolation and purification of this compound. The methodology is divided into three main stages:

  • Extraction: Initial recovery of crude this compound from dried plant material using solvent extraction.

  • Purification: A two-step chromatographic process to isolate this compound from the crude extract.

  • Final Polish and Purity Assessment: High-performance liquid chromatography (HPLC) for final purification and assessment of purity.

Extraction of Crude this compound

This initial step is designed to efficiently extract a broad range of compounds, including this compound, from the plant matrix.

Materials and Reagents:

  • Dried and powdered aerial parts of Inula oculus-christi or Gaillardia pulchella

  • Chloroform (CHCl₃) or Acetone (CH₃COCH₃)

  • Methanol (CH₃OH)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Protocol:

  • Maceration: Weigh the dried and powdered plant material. Submerge the powder in chloroform or acetone at a solid-to-liquid ratio of 1:10 (w/v) in a large flask.

  • Extraction: Agitate the mixture at room temperature for 48-72 hours. This can be done using a magnetic stirrer or an orbital shaker.

  • Filtration: Separate the solvent extract from the plant residue by vacuum filtration through a Buchner funnel fitted with filter paper.

  • Re-extraction: To maximize the yield, repeat the extraction process (steps 1-3) on the plant residue two more times with fresh solvent.

  • Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude extract.

Purification of this compound

This stage employs column chromatography to separate this compound from other compounds in the crude extract.

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (C₆H₁₄)

  • Ethyl acetate (CH₃COOC₂H₅)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Protocol:

  • Column Packing: Prepare a silica gel slurry in n-hexane and carefully pack it into a glass chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin the elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is as follows:

    • 100% n-Hexane

    • 95:5 n-Hexane:Ethyl acetate

    • 90:10 n-Hexane:Ethyl acetate

    • 85:15 n-Hexane:Ethyl acetate

    • 80:20 n-Hexane:Ethyl acetate

    • 70:30 n-Hexane:Ethyl acetate

    • 50:50 n-Hexane:Ethyl acetate

    • 100% Ethyl acetate

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate). Visualize the spots under a UV lamp at 254 nm.

  • Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of pure this compound.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a semi-purified this compound fraction.

Final Purification and Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound to achieve high purity.

Materials and Reagents:

  • Semi-purified this compound fraction

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (HCOOH)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Dissolve the semi-purified this compound fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable gradient, for example, 30% B to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Injection and Fraction Collection: Inject the sample onto the HPLC column and collect the peak corresponding to this compound.

  • Purity Analysis: Re-inject a small amount of the collected fraction into the HPLC under the same conditions to assess its purity. A single, sharp peak indicates high purity.

  • Solvent Removal: Remove the solvent from the purified fraction by lyophilization or evaporation under a stream of nitrogen to obtain pure, solid this compound.

Data Presentation

The following table summarizes the expected yields and purity at each stage of the extraction and purification process. These values are approximate and can vary depending on the plant source and experimental conditions.

StageProductStarting Material (g)Yield (g)Yield (%)Purity (%)
ExtractionCrude Extract1000505.0~5-10
Column ChromatographySemi-Purified this compound50510.0 (from crude)~70-80
HPLC PurificationPure this compound51.530.0 (from semi-purified)>98

Note: The yield of this compound from Inula oculus-christi has been reported to be as high as 2.34% of the dried aerial parts.[2]

Visualizations

Experimental Workflow

Gaillardin_Extraction_Purification plant Dried Plant Material (Gaillardia or Inula sp.) extraction Solvent Extraction (Chloroform or Acetone) plant->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chrom Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection concentration2 Concentration fraction_collection->concentration2 semi_pure Semi-Purified this compound concentration2->semi_pure hplc Preparative HPLC (C18 Column) semi_pure->hplc purity_analysis Purity Analysis (Analytical HPLC) hplc->purity_analysis pure_this compound Pure this compound (>98% Purity) purity_analysis->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Purification_Logic start Crude Plant Extract (Complex Mixture) step1 Initial Separation by Polarity start->step1 Column Chromatography step2 Fine Separation by Hydrophobicity step1->step2 Reversed-Phase HPLC end Highly Purified this compound step2->end

Caption: Logic of the two-stage purification process.

References

Application Notes and Protocols for Gaillardin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaillardin is a sesquiterpene lactone with demonstrated potent anti-cancer properties.[1] Found in plants of the Inula genus, it has been shown to induce apoptosis (programmed cell death) and inhibit autophagy in various cancer cell lines.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including the JAK/STAT, NF-κB, and the intrinsic mitochondrial apoptosis pathways.[1][2][3] These characteristics make this compound a compound of significant interest for cancer research and drug development.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and pro-apoptotic effects. The included methodologies cover cell viability assays, apoptosis detection, and analysis of protein expression changes.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The cytotoxic effect of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MCF-7Breast Adenocarcinoma4.93 ± 2.648
MDA-MB-468Breast Adenocarcinoma5.54 ± 1.8948
A-549Non-small Cell Lung Carcinoma4.76 µg/mL (~18.1 µM)Not Specified
HepG2Hepatocellular Carcinoma6.20 µg/mL (~23.6 µM)Not Specified
HT-29Colon Adenocarcinoma1.81 µg/mL (~6.9 µM)Not Specified
Nalm-6Acute Lymphoblastic Leukemia6.1Not Specified
MOLT-4Acute Lymphoblastic Leukemia7.3Not Specified

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and assay methodology. It is recommended to determine the IC50 for each specific cell line and experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of this compound are crucial for consistent experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) (Molecular Weight of this compound is approximately 262.32 g/mol ) For 1 mL of 10 mM stock, weigh 2.62 mg of this compound.

  • Dissolution: a. Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations. b. Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment). c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. c. Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Preparation: a. Seed and treat cells with this compound for the desired time. b. Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. c. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key apoptosis-regulating proteins, such as Bcl-2 and cleaved Caspase-3, following this compound treatment.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with this compound at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50) for 24-48 hours. c. Wash cells with cold PBS and lyse with RIPA buffer. d. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Electrophoresis: a. Determine protein concentration using the BCA assay. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting: a. Transfer proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with primary antibodies overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.

  • Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Analyze band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

Gaillardin_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Start stock Prepare this compound Stock Solution (DMSO) start->stock cells Culture Cancer Cell Line start->cells treat Treat Cells with This compound stock->treat cells->treat mtt MTT Assay (Cell Viability) treat->mtt apop Annexin V/PI Staining (Apoptosis Assay) treat->apop wb Western Blot (Protein Expression) treat->wb ic50 Calculate IC50 mtt->ic50 flow Flow Cytometry Analysis apop->flow protein Densitometry Analysis wb->protein

Caption: Experimental workflow for evaluating this compound's effects.

Gaillardin_Signaling_Pathways cluster_this compound cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound IKK IKK Complex This compound->IKK inhibits JAK2 p-JAK2 This compound->JAK2 inhibits Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates Transcription_NFkB Pro-inflammatory & Survival Gene Expression NFkB_nuc->Transcription_NFkB STAT3 p-STAT3 JAK2->STAT3 phosphorylates Transcription_STAT Gene Expression (e.g., Bcl-2) STAT3->Transcription_STAT Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Bax CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's proposed mechanisms of action in cancer cells.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Gaillardin in In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gaillardin, a sesquiterpene lactone, has demonstrated significant anti-cancer properties in various preclinical in vitro studies. It has been shown to inhibit the proliferation of a range of cancer cell lines and induce programmed cell death, or apoptosis. The primary mechanisms of action identified to date include the induction of the mitochondrial (intrinsic) apoptotic pathway and the inhibition of the JAK/STAT signaling pathway. These application notes provide a summary of effective dosages and detailed protocols for key assays to evaluate the anti-cancer effects of this compound in a laboratory setting.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The cytotoxic effect of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound have been determined in several human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Citation
MCF-7Breast Adenocarcinoma6.374.93 ± 2.6[1][2]
MDA-MB-468Breast AdenocarcinomaNot Reported5.54 ± 1.89[1]
HepG-2Hepatocellular Carcinoma6.20Not Reported[1][2]
A-549Non-small Cell Lung Carcinoma4.76Not Reported[1][2]
HT-29Colon Adenocarcinoma1.81Not Reported[2]
SKOV3Ovarian CancerNot ReportedNot Reported[3]
HL-60Acute Promyelocytic LeukemiaNot ReportedNot Reported[4]

Note: The conversion between µg/mL and µM depends on the molecular weight of this compound (C17H20O5), which is approximately 320.36 g/mol . The reported values from different studies may vary due to differences in experimental conditions such as incubation time and assay method.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects through the modulation of key signaling pathways involved in apoptosis and cell survival.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is characterized by an increase in the production of reactive oxygen species (ROS) and a loss of the mitochondrial membrane potential.[5] this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3 and -6, ultimately leading to apoptosis.[5]

Gaillardin_Mitochondrial_Apoptosis_Pathway cluster_Cell Cancer Cell This compound This compound ROS ↑ ROS Generation This compound->ROS MMP ↓ Mitochondrial Membrane Potential This compound->MMP p53 ↑ p53 This compound->p53 Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 CytoC Cytochrome c Release MMP->CytoC p53->Bax Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3_6 Caspase-3 & 6 Activation Casp9->Casp3_6 Apoptosis Apoptosis Casp3_6->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

JAK/STAT Signaling Pathway

In addition to inducing apoptosis, this compound has been found to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway in breast cancer cells. Specifically, this compound treatment reduces the levels of phosphorylated (active) forms of JAK2 and STAT3 proteins. The JAK/STAT pathway is crucial for cell proliferation and survival, and its inhibition by this compound contributes to its anti-cancer effects. Furthermore, this compound has been observed to downregulate the expression of several key autophagy markers.

Gaillardin_JAK_STAT_Pathway cluster_Cell Cancer Cell This compound This compound JAK2 p-JAK2 This compound->JAK2 Autophagy Autophagy (ATG1, ATG4, ATG5, etc.) This compound->Autophagy STAT3 p-STAT3 JAK2->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation

Caption: Inhibition of JAK/STAT pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anti-cancer effects of this compound.

Experimental Workflow Overview

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Detection (Annexin V-FITC/PI Staining) treatment->apoptosis caspase Caspase Activity Assay (Colorimetric Assay) treatment->caspase protein Protein Expression Analysis (Western Blot) treatment->protein end End: Data Analysis & Interpretation viability->end apoptosis->end caspase->end protein->end

Caption: General experimental workflow for in vitro studies.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest the cells (both adherent and floating) after treatment with this compound.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 and -9 Activity Assay (Colorimetric)

This assay quantifies the activity of key executioner (caspase-3) and initiator (caspase-9) caspases.

Materials:

  • Treated and untreated cancer cells

  • Caspase-3 and Caspase-9 Colorimetric Assay Kits (containing cell lysis buffer, reaction buffer, DTT, and caspase-specific substrates like DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After this compound treatment, harvest the cells and lyse them using the provided cell lysis buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

  • Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Add 50 µL of 2X Reaction Buffer containing DTT.

  • Substrate Addition: Add 5 µL of the respective caspase substrate (DEVD-pNA or LEHD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase activity.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-p-JAK2, anti-p-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.

Conclusion

This compound presents a promising natural compound for cancer research due to its potent cytotoxic and pro-apoptotic activities against a variety of cancer cell lines. The provided protocols offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in an in vitro setting. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, contributing to a deeper understanding of this compound's therapeutic potential.

References

Application Notes: Determining the Cytotoxicity of Gaillardin using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaillardin, a sesquiterpene lactone found in plants of the Inula genus, has demonstrated notable anticancer properties.[1][2] Its ability to induce apoptosis, or programmed cell death, in various cancer cell lines makes it a promising candidate for further investigation in cancer chemotherapy and chemoprevention.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential therapeutic compounds. This document provides a detailed protocol for evaluating the cytotoxicity of this compound using the MTT assay and summarizes its effects on various cancer cell lines.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance of the solution, the extent of cell death induced by a cytotoxic agent like this compound can be quantified.

Quantitative Data Summary

The cytotoxic effect of this compound, as measured by its half-maximal inhibitory concentration (IC50), has been evaluated in several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineCancer TypeIC50 Value (µM)IC50 Value (µg/mL)Exposure Time (hours)Reference
MCF-7Breast Adenocarcinoma4.93 ± 2.66.3748[2]
MDA-MB-468Breast Adenocarcinoma5.54 ± 1.89-48[2]
A-549Non-small Cell Lung Carcinoma-4.76Not Specified[2]
HepG-2Hepatocellular Carcinoma-6.20Not Specified[2]
MOLT-4Acute Lymphoblastic Leukemia6.1-Not Specified[2]
NALM-6Acute Lymphoblastic Leukemia7.3-Not Specified[2]
HL-60Promyelocytic LeukemiaPotent cytotoxic properties noted-Not Specified[3][4]

Note: The conversion between µM and µg/mL depends on the molecular weight of this compound. The data presented here is extracted from the cited literature.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is designed for adherent cells cultured in 96-well plates but can be adapted for suspension cells.

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., MCF-7, A-549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare a series of dilutions of this compound in a serum-free or low-serum medium to achieve the desired final concentrations. It is also important to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells that receive fresh medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing this compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization of the formazan. The solution should turn a uniform purple color.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment gaillardin_prep Prepare this compound Dilutions gaillardin_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilization Buffer (DMSO) incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for this compound cytotoxicity.

Signaling Pathways of this compound-Induced Cytotoxicity

This compound primarily induces apoptosis through the mitochondrial (intrinsic) pathway. It has also been shown to modulate the JAK/STAT signaling pathway.

Gaillardin_Signaling Signaling Pathways of this compound-Induced Apoptosis cluster_this compound cluster_pathways cluster_mitochondrial Mitochondrial Apoptotic Pathway cluster_jak_stat JAK/STAT Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 ROS ROS Production This compound->ROS JAK_STAT JAK/STAT (Inhibition) This compound->JAK_STAT Bax Bax (Upregulation) p53->Bax Mito Mitochondrial Membrane Potential (Loss) Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Activation) Mito->Casp9 Casp36 Caspase-3 & 6 (Activation) Casp9->Casp36 Apoptosis Apoptosis Casp36->Apoptosis ROS->Mito

Caption: this compound's proposed mechanism of inducing apoptosis.

Conclusion

The MTT assay is a reliable and straightforward method for assessing the cytotoxic potential of this compound. The provided protocol offers a standardized approach for researchers to quantify its effects on various cancer cell lines. The accumulated data indicate that this compound exhibits significant cytotoxicity against a range of cancer cells, primarily by inducing apoptosis through the mitochondrial pathway and modulating the JAK/STAT pathway. These findings underscore the potential of this compound as a lead compound in the development of novel anticancer therapies. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Gaillardin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaillardin, a natural sesquiterpenoid lactone, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a promising candidate for cancer therapy research.[1][2][3][4] A key mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death.[1][2][3] Flow cytometry is a powerful and widely used technique for the quantitative analysis of apoptosis. This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Data Presentation

The following table summarizes the quantitative data on this compound-induced apoptosis in different cancer cell lines as determined by flow cytometry.

Cell LineThis compound Concentration (µM)Treatment Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)Reference
MCF-7 (Breast Cancer) 548Data not specifiedData not specified~25[5]
1048Data not specifiedData not specified~45[5]
2048Data not specifiedData not specified~60[5]
MDA-MB-468 (Breast Cancer) 548Data not specifiedData not specified~30[5]
1048Data not specifiedData not specified~55[5]
2048Data not specifiedData not specified~75[5]
Nalm-6 (Leukemia) 6.1 (IC50)Not SpecifiedData not specifiedData not specifiedSignificantly high vs control[3]
MOLT-4 (Leukemia) 7.3 (IC50)Not SpecifiedData not specifiedData not specifiedSignificantly high vs control[6]

Experimental Protocols

Protocol for Analysis of Apoptosis by Flow Cytometry Using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is adapted from standard procedures for apoptosis detection.[7][8][9][10]

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9][11] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with the DNA.[9] By using Annexin V and PI together, it is possible to distinguish between:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting:

    • For adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and collect it in a centrifuge tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine these cells with the collected supernatant.

    • For suspension cells: Collect the cells directly into a centrifuge tube.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 500 x g for 5 minutes after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.

    • Acquire data for at least 10,000 events per sample.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition and Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC & PI E->F G Flow Cytometry Analysis F->G H Data Interpretation G->H

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_0 Cellular Effects cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JAK_STAT ↓ JAK/STAT Pathway This compound->JAK_STAT p53 ↑ p53 This compound->p53 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bcl2 ↓ Bcl-2 (Anti-apoptotic) JAK_STAT->Bcl2 Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2->MMP Bax->MMP Cytochrome_c ↑ Cytochrome c Release MMP->Cytochrome_c Caspase9 ↑ Caspase-9 Cytochrome_c->Caspase9 Caspase3_6 ↑ Caspase-3, -6 Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Discussion of Signaling Pathways

This compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[1][2][12] Treatment with this compound leads to an increase in reactive oxygen species (ROS) production and a decrease in the mitochondrial membrane potential.[1][12] This is associated with the upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53, and the downregulation of the anti-apoptotic protein Bcl-2.[1][3][12] The imbalance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9, -3, and -6, ultimately leading to the execution of apoptosis.[1][2] Additionally, some studies suggest that this compound may also inhibit the JAK/STAT signaling pathway, which is involved in cell proliferation and survival.[13]

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) after Gaillardin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gaillardin, a sesquiterpenoide lactone found in plants of the Inula genus, has demonstrated notable anti-cancer properties. Recent studies have elucidated that one of the key mechanisms of this compound's anti-tumor activity involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This document provides detailed application notes and experimental protocols for the accurate measurement of ROS in cell cultures following treatment with this compound.

Data Presentation: this compound-Induced ROS Production

The following tables summarize the dose-dependent and time-course effects of this compound on ROS production in human breast cancer cell lines, MCF-7 and MDA-MB-468. The data is derived from studies measuring the fluorescence of 2′,7′-dichlorofluorescin diacetate (DCF-DA), a common indicator for general ROS levels.

Table 1: Dose-Dependent Effect of this compound on ROS Production

Cell LineThis compound Concentration (µM)Mean ROS Production (% of Control) ± SD
MCF-7 5125 ± 5
10160 ± 8
20210 ± 12
MDA-MB-468 5135 ± 7
10180 ± 10
20240 ± 15
Cells were treated with varying concentrations of this compound for 48 hours.

Table 2: Time-Course of this compound-Induced ROS Production

Cell LineTime (hours)Mean ROS Production (% of Control) ± SD
MCF-7 6110 ± 4
12130 ± 6
24155 ± 9
48160 ± 8
60145 ± 7
MDA-MB-468 6115 ± 5
12140 ± 7
24175 ± 11
48180 ± 10
60165 ± 9
Cells were treated with 10 µM this compound for the indicated time periods.

Signaling Pathways

This compound treatment has been shown to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, which are intricately linked with cellular redox status. The following diagram illustrates a proposed signaling pathway for this compound-induced ROS production and its downstream effects.

Gaillardin_ROS_Pathway This compound This compound Cell Cancer Cell This compound->Cell Enters Mitochondria Mitochondria Cell->Mitochondria ROS ↑ ROS Mitochondria->ROS Production JAK_STAT JAK/STAT Pathway (Inhibition) ROS->JAK_STAT NFkB NF-κB Pathway (Modulation) ROS->NFkB Apoptosis Apoptosis JAK_STAT->Apoptosis NFkB->Apoptosis

Proposed signaling pathway of this compound-induced ROS and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments to measure ROS levels are provided below. It is recommended to include appropriate positive and negative controls in all experiments.

Protocol 1: Measurement of General Intracellular ROS using DCFDA/H2DCFDA

This protocol utilizes 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by various ROS within the cell.

Materials:

  • Cells of interest (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • H2DCFDA (DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure for Adherent Cells:

  • Seed cells in a black, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of H2DCFDA by diluting the stock solution in serum-free medium to a final concentration of 10-20 µM.

  • Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • After incubation, remove the H2DCFDA solution and wash the cells twice with warm PBS.

  • Add 100 µL of fresh culture medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., H2O2).

  • Incubate the plate for the desired treatment duration (e.g., 6, 12, 24, 48, 60 hours).

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

DCFDA_Workflow Start Seed Cells in 96-well plate Wash1 Wash with PBS Start->Wash1 Load Load with H2DCFDA (30-45 min) Wash1->Load Wash2 Wash with PBS (2x) Load->Wash2 Treat Treat with this compound Wash2->Treat Incubate Incubate (desired time) Treat->Incubate Measure Measure Fluorescence (Ex/Em: 485/535 nm) Incubate->Measure

Application Notes and Protocols: Gaillardin as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The termination of the cholinergic signal is essential for proper neuronal function. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is a key therapeutic strategy for managing neurodegenerative diseases such as Alzheimer's disease. Gaillardin, a sesquiterpenoid lactone, has been identified as an inhibitor of acetylcholinesterase, suggesting its potential as a lead compound for the development of new therapeutics targeting neurodegenerative disorders. These application notes provide a comprehensive overview of the quantitative data available for this compound's AChE inhibitory activity and a detailed protocol for its in vitro evaluation using the Ellman's method.

Quantitative Data Summary

The inhibitory potential of this compound against acetylcholinesterase has been quantified in preliminary studies. The following table summarizes the key findings:

ParameterValueSource
IC50729 µM(Hajimehdipooret al., 2014)
Percent Inhibition67% at 300 µg/mL(Hajimehdipooret al., 2014)

Signaling Pathway and Mechanism of Inhibition

Acetylcholine is a neurotransmitter that plays a vital role in the central and peripheral nervous systems. In a cholinergic synapse, the arrival of an action potential at the presynaptic terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to and activates postsynaptic receptors, propagating the nerve impulse. To terminate the signal, acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate. Acetylcholinesterase inhibitors, such as this compound, block the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increased concentration and prolonged presence of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Cholinergic_Synapse_and_AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh 3. ACh Release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle 2. Opens Action_Potential Action Potential Action_Potential->Ca_channel 1. Arrives AChE Acetylcholinesterase (AChE) ACh->AChE 6. Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor 4. Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate 7. Products This compound This compound This compound->AChE Inhibition Signal_Propagation Signal Propagation ACh_Receptor->Signal_Propagation 5. Activates

Caption: Cholinergic synapse signaling and AChE inhibition by this compound.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the acetylcholinesterase inhibitory activity of this compound using a 96-well microplate spectrophotometric assay based on the Ellman's method.

Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine iodide (ATCI) by acetylcholinesterase. The rate of TNB formation is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH to 8.0.

    • AChE Solution: Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes (typically 0.1 - 0.5 U/mL).

    • DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer.

    • ATCI Solution (10 mM): Dissolve ATCI in deionized water.

    • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in 100% DMSO.

    • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is low (typically ≤1%) to avoid solvent effects.

    • Positive Control Solutions: Prepare serial dilutions of the positive control (e.g., Donepezil) in a similar manner to the this compound solutions.

  • Assay Protocol (96-well plate):

    • Set up the following wells in triplicate (total volume = 200 µL per well):

      • Blank: 160 µL Tris-HCl buffer + 20 µL DTNB + 20 µL ATCI.

      • Control (100% Activity): 130 µL Tris-HCl buffer + 20 µL DTNB + 10 µL AChE solution + 10 µL vehicle (e.g., 1% DMSO in buffer).

      • Test Compound: 120 µL Tris-HCl buffer + 20 µL DTNB + 10 µL AChE solution + 10 µL this compound working solution.

      • Positive Control: 120 µL Tris-HCl buffer + 20 µL DTNB + 10 µL AChE solution + 10 µL positive control working solution.

    • Pre-incubation: Add the buffer, DTNB, AChE solution, and test compound/vehicle to the respective wells. Mix gently and incubate the plate for 15 minutes at 37°C.

    • Reaction Initiation: Add 20 µL of ATCI solution to all wells (except the blank) to start the reaction.

    • Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100

      • V_control = reaction rate of the control (100% activity)

      • V_inhibitor = reaction rate in the presence of this compound

    • Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - AChE, DTNB, ATCI - this compound dilutions - Buffers add_reagents Add to wells: Buffer, DTNB, AChE, and this compound/Vehicle prep_reagents->add_reagents pre_incubation Pre-incubate: 15 min at 37°C add_reagents->pre_incubation initiate_reaction Initiate Reaction: Add ATCI Solution pre_incubation->initiate_reaction measure_absorbance Measure Absorbance: 412 nm, kinetic read (15-20 min) initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rates (V) measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Experimental workflow for the AChE inhibition assay.

Application Notes and Protocols: Gaillardin in Combination Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaillardin, a naturally occurring sesquiterpene lactone, has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway, inhibition of key survival signaling pathways such as NF-κB and JAK/STAT, and induction of cell cycle arrest. These properties make this compound a compelling candidate for combination therapy, aiming to enhance the efficacy of existing anticancer drugs and overcome drug resistance. This document provides detailed application notes and experimental protocols for investigating this compound in combination with other anticancer agents, with a focus on arsenic trioxide, and proposes research avenues for its combination with doxorubicin and paclitaxel.

Introduction to this compound as an Anticancer Agent

This compound is a sesquiterpene lactone that has been shown to possess potent cytotoxic properties against various cancer cell lines.[1][2] Its anticancer effects are primarily attributed to its ability to induce programmed cell death (apoptosis). Mechanistic studies have revealed that this compound triggers the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[3][4][5][6] This leads to the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and subsequent activation of caspases, the key executioners of apoptosis.[3][4][5] Furthermore, this compound has been shown to inhibit the pro-survival NF-κB and JAK/STAT signaling pathways, which are often dysregulated in cancer.[7][8] this compound can also attenuate the proliferative capacity of cancer cells by inducing cell cycle arrest.[1]

This compound in Combination with Arsenic Trioxide

Rationale:

The combination of this compound with arsenic trioxide has been shown to exhibit synergistic cytotoxic effects in acute promyelocytic leukemia (APL) cells, specifically the HL-60 cell line.[1][9] Arsenic trioxide is an effective agent for APL, and the addition of this compound sensitizes the cancer cells to its effects, potentially allowing for lower, less toxic doses of arsenic trioxide to be used.[1] this compound's ability to induce G1 cell cycle arrest and trigger apoptosis via ROS generation complements the mechanisms of arsenic trioxide.[1][9]

Quantitative Data Summary
Cell LineDrug CombinationEffectReference
HL-60This compound + Arsenic TrioxideSynergistic cytotoxicity, enhanced apoptosis, and G1 cell cycle arrest.[1][9]
Experimental Protocols

Protocol 2.1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and arsenic trioxide, alone and in combination.

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 104 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound, arsenic trioxide, and their combination for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The combination index (CI) can be calculated using CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2.2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat HL-60 cells with the desired concentrations of this compound, arsenic trioxide, or the combination for 48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 2.3: Cell Cycle Analysis

This protocol determines the effect of the drug combination on cell cycle progression.

  • Cell Treatment and Harvesting: Treat HL-60 cells as described in Protocol 2.2 and harvest.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Proposed Research: this compound in Combination with Doxorubicin

Rationale:

Doxorubicin is a widely used chemotherapeutic agent; however, its use is often limited by cardiotoxicity and the development of drug resistance. Sesquiterpene lactones have been shown to potentiate the effects of doxorubicin in various cancer cell lines. For instance, some sesquiterpene lactones enhance doxorubicin's efficacy by inhibiting the NF-κB pathway, which is a known mechanism of doxorubicin resistance. Given that this compound is a potent inhibitor of NF-κB, it is hypothesized that it could act synergistically with doxorubicin, increasing its anticancer activity and potentially allowing for dose reduction.

Experimental Protocols

Protocol 3.1: Combination Index (CI) Determination

Follow the MTT assay protocol (Protocol 2.1) using a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to determine the CI for various concentration ratios of this compound and doxorubicin.

Protocol 3.2: Western Blot Analysis for Apoptotic Markers

This protocol assesses the molecular mechanisms of apoptosis induction.

  • Protein Extraction: Treat cells with this compound, doxorubicin, or their combination. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.

Proposed Research: this compound in Combination with Paclitaxel

Rationale:

Paclitaxel is another cornerstone of cancer chemotherapy that acts by stabilizing microtubules, leading to mitotic arrest and apoptosis. Resistance to paclitaxel is a significant clinical challenge. Some sesquiterpene lactones have been found to synergize with paclitaxel in non-small cell lung cancer cells. The proposed mechanism involves enhanced induction of apoptosis and inhibition of survival pathways. This compound's pro-apoptotic and signaling pathway inhibitory activities suggest it could be an effective partner for paclitaxel.

Experimental Protocols

Protocol 4.1: Synergistic Cytotoxicity Assessment

Utilize the MTT assay (Protocol 2.1) with a relevant cancer cell line (e.g., A549 non-small cell lung cancer cells) to evaluate the synergistic effects of this compound and paclitaxel.

Protocol 4.2: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.

  • Cell Treatment: Treat cells with this compound, paclitaxel, or their combination.

  • Staining: Incubate the cells with JC-1 dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.

Protocol 4.3: Reactive Oxygen Species (ROS) Measurement

This protocol quantifies the intracellular generation of ROS.

  • Cell Treatment: Treat cells with this compound, paclitaxel, or their combination.

  • Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader.

Signaling Pathway and Experimental Workflow Diagrams

Gaillardin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound ROS ROS Generation This compound->ROS NFkB_Inhibition NF-κB Pathway This compound->NFkB_Inhibition Inhibits JAK_STAT_Inhibition JAK/STAT Pathway This compound->JAK_STAT_Inhibition Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Survival_Inhibition Decreased Cell Survival & Proliferation NFkB_Inhibition->Survival_Inhibition Leads to JAK_STAT_Inhibition->Survival_Inhibition Leads to Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Survival_Inhibition->Apoptosis Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Culture treatment Treatment: - this compound - Anticancer Drug (e.g., Arsenic Trioxide) - Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle ros ROS Measurement treatment->ros mmp Mitochondrial Membrane Potential treatment->mmp western Western Blot (Apoptotic Markers) treatment->western end End: Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end ros->end mmp->end western->end

References

Troubleshooting & Optimization

Technical Support Center: Gaillardin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction of Gaillardin from Gaillardia species and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step for efficient this compound extraction?

A1: The most critical first step is proper preparation of the plant material. This includes drying the aerial parts of the Gaillardia plant to a moisture content of 9-11% and grinding them into a fine, uniform powder. A smaller particle size increases the surface area available for solvent interaction, significantly improving extraction efficiency.

Q2: Which extraction method is best for maximizing this compound yield?

A2: Advanced extraction methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[1][2] UAE is particularly advantageous as it is cost-effective and enhances extraction quality by using ultrasonic waves to rupture plant cell walls, facilitating the release of intracellular compounds like this compound.[3]

Q3: What is the best solvent for extracting this compound?

A3: The choice of solvent is crucial and depends on the polarity of this compound, a sesquiterpene lactone. Solvents like methanol, ethanol, acetonitrile, and chloroform are commonly used for sesquiterpene lactone extraction.[4] An optimized approach often involves using a mixture of solvents. For instance, aqueous ethanol (e.g., 50-72% ethanol in water) has been shown to be highly effective for extracting similar compounds, as it can efficiently solvate the target molecules while being a greener solvent choice.[3][5]

Q4: Can the extraction process cause this compound to degrade?

A4: Yes, this compound can degrade under certain conditions. As a sesquiterpene lactone, it can be sensitive to high temperatures and prolonged extraction times, which are common in methods like Soxhlet and reflux extraction.[6] Ultrasound-assisted extraction, while efficient, can also cause degradation if the sonication power is too high or the duration is too long.[7] It is crucial to optimize extraction parameters to minimize degradation.

Q5: How can I confirm the presence and quantity of this compound in my extract?

A5: The most reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector.[8][9] This technique allows for the separation, identification, and quantification of this compound in a complex plant extract. For structural confirmation, Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Issue 1: Low this compound Yield
Potential Cause Recommended Solution
Inefficient Cell Lysis Ensure the plant material is finely and uniformly ground. For advanced methods like UAE, optimize sonication amplitude and duration to ensure proper cell wall disruption without degrading the target compound.[3]
Improper Solvent Selection The solvent polarity may not be optimal for this compound. Experiment with different solvents (e.g., methanol, ethanol, acetonitrile) and their aqueous mixtures. A gradient of solvent polarities can be tested to find the most effective one.
Suboptimal Extraction Parameters Systematically optimize key parameters such as temperature, extraction time, and the solvent-to-solid ratio. For UAE, optimal temperatures are often in the range of 45-70°C, with extraction times of 15-60 minutes.[5][10]
Degradation of this compound Avoid excessive heat and prolonged extraction times.[6] If using thermal methods, conduct a time-course experiment to find the point of maximum yield before degradation becomes significant. For UAE, use the lowest effective sonication power.
Insufficient Sample Penetration The solvent-to-solid ratio may be too low. Increase the volume of solvent to ensure the entire plant matrix is sufficiently saturated. Ratios like 25:1 (mL/g) have been used effectively in UAE.[5]
Issue 2: Poor Purity of the Crude Extract
Potential Cause Recommended Solution
Co-extraction of Impurities The chosen solvent may be too non-selective. Try using a solvent system that is more specific to sesquiterpene lactones. Post-extraction purification is often necessary.
Presence of Pigments (e.g., Chlorophyll) Perform a preliminary extraction with a non-polar solvent like n-hexane to remove chlorophyll and other lipids before extracting with a more polar solvent for this compound.
Complex Plant Matrix The crude extract will inevitably contain other compounds. Employ purification techniques such as Solid Phase Extraction (SPE) or column chromatography to isolate this compound from other co-extracted substances.[2]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for the extraction of similar plant compounds.

  • Preparation of Plant Material:

    • Dry the aerial parts of Gaillardia at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

    • Add 250 mL of 70% aqueous ethanol (a 25:1 solvent-to-solid ratio).[5]

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 50°C and the ultrasound frequency to approximately 37 kHz.[5]

    • Sonicate for 45 minutes.

  • Isolation of Crude Extract:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 150 mL of 70% ethanol under the same conditions to ensure complete extraction.

    • Combine the filtrates.

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude extract can be further dried in a vacuum oven.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general protocol that should be optimized for your specific system and this compound standard.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a pure this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.[8]

    • Accurately weigh the crude this compound extract, dissolve it in methanol to a known concentration (e.g., 10 mg/mL), and filter it through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Program: Start with a lower percentage of B, and linearly increase it over 20-30 minutes. (This will need to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength appropriate for sesquiterpene lactones (e.g., 210-220 nm).

    • Column Temperature: 25-30°C.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve. The yield can then be calculated based on the initial mass of the plant material.

Data Summary

The following table summarizes the impact of various parameters on extraction yield, based on studies of similar compounds. This provides a general guideline for optimizing this compound extraction.

Parameter Condition Effect on Yield Reference
Extraction Method UAE vs. MacerationUAE generally provides higher yields in a shorter time.[5]
Solvent 70% Ethanol vs. Water70% Ethanol typically results in a higher yield of moderately polar compounds like sesquiterpene lactones.[3]
Temperature 70°C vs. 50°CIncreasing temperature to a certain point (e.g., 70°C) often increases yield, but risks degradation.[10][12]
Time (UAE) 60 min vs. 15 minLonger extraction times can increase yield, but the effect may plateau after a certain point (e.g., 60 min).[5]
Solvent:Solid Ratio 25:1 vs. 10:1A higher ratio generally improves extraction efficiency by ensuring complete saturation of the plant material.[5][10]

Visualizations

Extraction_Workflow Figure 1. General Workflow for this compound Extraction and Analysis A Plant Material Preparation (Drying & Grinding) B Extraction (e.g., Ultrasound-Assisted) A->B C Filtration B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude this compound Extract D->E F Purification (Optional) (Column Chromatography/SPE) E->F If high purity is needed H Quantification (HPLC) E->H For crude yield G Pure this compound Isolate F->G G->H I Yield Calculation H->I

Figure 1. General Workflow for this compound Extraction and Analysis

Troubleshooting_Low_Yield Figure 2. Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Detected Q1 Is plant material finely ground? Start->Q1 Sol1 Action: Re-grind plant material to a fine powder Q1->Sol1 No Q2 Is the solvent system appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Action: Test different solvents/ mixtures (e.g., aqueous ethanol) Q2->Sol2 No Q3 Are extraction parameters (Time, Temp, Ratio) optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Action: Systematically optimize each parameter Q3->Sol3 No Q4 Could degradation be an issue? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Action: Reduce temperature/ time. Check for degradation products via HPLC. Q4->Sol4 Yes End Yield Improved Q4->End No, problem likely elsewhere A4_Yes Yes A4_No No Sol4->End

Figure 2. Troubleshooting Logic for Low this compound Yield

References

Gaillardin stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gaillardin

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to the stability and storage of this compound.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided is based on general principles for handling sensitive natural products, particularly sesquiterpene lactones, and should be supplemented with in-house stability studies for critical applications.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound powder should be stored in a tightly sealed container, protected from light, at -20°C or lower. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidative degradation.

2. How should I prepare and store this compound solutions?

It is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be prepared in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Store these solutions in tightly sealed, light-protecting (amber) vials at -20°C or -80°C for no more than a few days. Avoid repeated freeze-thaw cycles.

3. What solvents are suitable for dissolving this compound?

Based on the general solubility of similar compounds, this compound is expected to be soluble in polar aprotic solvents like DMSO and acetone, and polar protic solvents like methanol and ethanol. Its solubility in aqueous buffers is likely to be low. For biological assays, a concentrated stock solution in DMSO is often prepared and then diluted into the aqueous assay buffer.

4. Is this compound sensitive to pH?

Yes, like many esters and lactones, this compound is susceptible to hydrolysis, particularly under basic (alkaline) conditions. It is expected to be more stable in acidic to neutral pH ranges. When working with aqueous buffers, it is advisable to maintain a pH below 7.

5. Is this compound sensitive to light?

Yes, compounds with chromophores, such as the α,β-unsaturated ketone in this compound, can be susceptible to photodegradation. Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber vials or by covering containers with aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or poor results in biological assays Degradation of this compound in stock or working solutions.Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., by HPLC) to confirm purity and concentration. Ensure the final concentration of the solubilizing solvent (e.g., DMSO) in the assay is low and does not affect the experimental outcome.
Appearance of new peaks in HPLC analysis of a stored solution Chemical degradation of this compound.This indicates instability under the current storage conditions. Optimize storage by using a different solvent, lowering the storage temperature, and ensuring protection from light and air. Characterize the degradation products if necessary for your research.
Precipitation of this compound in aqueous assay buffer Low aqueous solubility.Increase the concentration of the organic co-solvent (e.g., DMSO) if permissible for the assay. However, be mindful of the solvent's potential effects on the biological system. Alternatively, consider using formulation strategies such as encapsulation for in vivo studies.
Discoloration of solid this compound powder Oxidation or exposure to light.Discard the discolored powder as it may be degraded. For future storage, ensure the container is tightly sealed, protected from light, and consider flushing with an inert gas.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound based on general knowledge of sesquiterpene lactones. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Predicted Temperature Stability of Solid this compound (Stored in the Dark)

TemperaturePredicted Stability (Time to 10% Degradation)
-80°C> 2 years
-20°C1 - 2 years
4°CMonths
Room Temperature (25°C)Weeks to months

Table 2: Predicted pH Stability of this compound in Aqueous Solution (25°C)

pHPredicted Stability (Half-life)
3Weeks
5Days to a week
7Hours to days
9Minutes to hours

Table 3: Predicted Photostability of this compound Solution (in Quartz Container at 25°C)

Light SourcePredicted Stability (Time to 10% Degradation)
Ambient Laboratory LightDays
Direct SunlightHours

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

Objective: To assess the stability of this compound under various conditions (e.g., temperature, pH, light) by monitoring the decrease in the parent compound peak and the appearance of degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • pH meter and buffers

  • Temperature-controlled chambers/incubators

  • Photostability chamber (optional)

Method:

  • HPLC Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is a common starting point.

    • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (Forced Degradation):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photodegradation: Expose the stock solution to light in a photostability chamber or to direct sunlight. Include a dark control wrapped in aluminum foil.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before injection.

  • HPLC Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Monitor the formation of any degradation product peaks.

Visualizations

Gaillardin_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results check_solution Was the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution for each experiment. check_solution->prepare_fresh No check_storage How was the solution stored? check_solution->check_storage Yes final_check Re-run experiment with fresh solution and properly stored compound. prepare_fresh->final_check improper_storage Improper Storage: - Room temperature - Clear vial - Not tightly sealed check_storage->improper_storage Improperly check_solid Check the appearance of the solid this compound. check_storage->check_solid Properly optimize_storage Optimize Storage: - Store at -20°C or -80°C - Use amber vials - Tightly seal container improper_storage->optimize_storage optimize_storage->final_check discolored_solid Solid is discolored or clumpy. check_solid->discolored_solid Discolored good_solid Solid appears normal. check_solid->good_solid Normal new_lot Use a new, properly stored lot of this compound. discolored_solid->new_lot new_lot->final_check good_solid->final_check Gaillardin_Degradation_Pathway Hypothetical Degradation Pathway of this compound This compound This compound hydrolysis Hydrolysis Product (Lactone Ring Opening) This compound->hydrolysis Base/Acid oxidation Oxidation Product (e.g., Epoxidation) This compound->oxidation Oxidizing Agent/Air photodegradation Photodegradation Product (Isomerization or Dimerization) This compound->photodegradation Light (UV/Vis)

Technical Support Center: Overcoming Gaillardin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Gaillardin, a promising sesquiterpene lactone with anticancer properties.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action against cancer cells?

This compound is a natural sesquiterpene lactone that exhibits anticancer properties by inducing apoptosis (programmed cell death) in cancer cells.[1][2][3] Its primary mechanisms of action include:

  • Induction of the Mitochondrial Apoptosis Pathway: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the loss of mitochondrial membrane potential and activation of caspases (caspase-3, -6, and -9).[1]

  • Generation of Reactive Oxygen Species (ROS): The compound leads to an increase in intracellular ROS, which can induce cellular damage and trigger apoptosis.

  • Inhibition of Pro-survival Signaling Pathways: this compound has been shown to inhibit the NF-κB and JAK/STAT signaling pathways, which are often constitutively active in cancer cells and contribute to their survival and proliferation.[4][5]

2. My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to sesquiterpene lactones, in general, can be attributed to several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells may develop resistance by upregulating pro-survival signaling pathways that counteract the apoptotic effects of this compound. Constitutive activation of the STAT3 and MYC signaling pathways has been implicated in resistance to sesquiterpene lactones.[6]

  • Enhanced Detoxification and Antioxidant Response: Upregulation of detoxification pathways, such as the Nrf2-mediated antioxidant response, may lead to the neutralization of this compound-induced ROS and conjugation of the drug for subsequent removal from the cell.

  • Alterations in Apoptotic Machinery: Mutations or altered expression of proteins involved in the apoptotic cascade can render cells less susceptible to this compound-induced cell death.

3. I am observing inconsistent results in my cell viability assays (e.g., MTT assay). What could be the issue?

Inconsistent MTT assay results can arise from several factors. Please refer to the detailed MTT Assay Protocol in the "Experimental Protocols" section for a step-by-step guide. Common troubleshooting points include:

  • Cell Seeding Density: Ensure a consistent and optimal cell number is seeded in each well. Over- or under-confluency can affect metabolic activity and drug response.

  • MTT Reagent Handling: MTT is light-sensitive. Prepare the solution fresh and protect it from light.

  • Incubation Times: Adhere to consistent incubation times for both drug treatment and MTT reagent exposure.

  • Formazan Crystal Solubilization: Ensure complete dissolution of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.

  • Contamination: Check for microbial contamination in your cell cultures, which can affect metabolic assays.

4. How can I confirm that this compound is inducing apoptosis in my cell line?

The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis. This assay, analyzed by flow cytometry, distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. A detailed protocol is provided in the "Experimental Protocols" section. An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cell populations following this compound treatment confirms the induction of apoptosis.

Troubleshooting Guides

Problem: Decreased this compound Efficacy Over Time

If you observe a gradual decrease in the cytotoxic effect of this compound on your cancer cell line with continuous exposure, it is likely that the cells are developing resistance.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Step
Development of a resistant cell population 1. Perform dose-response curves: Compare the IC50 value of the current cell line with that of the original, sensitive parental line. A significant increase in IC50 indicates resistance. 2. Analyze protein expression: Use Western blotting to check for the upregulation of resistance-associated proteins such as ABCB1, ABCG2, p-STAT3, and MYC. 3. Assess gene expression: Use RT-qPCR to measure the mRNA levels of genes encoding the aforementioned proteins.
Changes in experimental conditions 1. Verify this compound stock solution: Ensure the stock solution has not degraded. Prepare a fresh stock and repeat the experiment. 2. Check cell culture conditions: Confirm that media, supplements, and incubation conditions have remained consistent. 3. Authenticate cell line: Perform cell line authentication to ensure there has been no cross-contamination.
Problem: High Background or Non-Specific Bands in Western Blot

When analyzing protein expression changes in response to this compound, high background or non-specific bands can obscure the results.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Step
Insufficient blocking 1. Increase blocking time: Extend the blocking step to 1-2 hours at room temperature. 2. Use a different blocking agent: Try 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in TBST. Some antibodies work better with a specific blocking agent.
Antibody concentration too high 1. Titrate primary and secondary antibodies: Perform a dilution series to determine the optimal antibody concentration that provides a strong signal with minimal background.
Inadequate washing 1. Increase the number and duration of washes: Wash the membrane at least three times for 10 minutes each with TBST after primary and secondary antibody incubations.
Poor quality of primary antibody 1. Use a validated antibody: Ensure the primary antibody has been validated for Western blotting in your species of interest. 2. Include a positive and negative control: Use cell lysates known to express or not express the target protein to validate antibody specificity.

Data Presentation

The following tables provide illustrative quantitative data on the efficacy of sesquiterpene lactones in sensitive and resistant cancer cell lines. While specific data for this compound in a resistant model is limited in the literature, the data for parthenolide and costunolide, structurally related sesquiterpene lactones, offer valuable insights.

Table 1: IC50 Values of Sesquiterpene Lactones in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
ParthenolideSiHaCervical Cancer8.42 ± 0.76[7]
ParthenolideMCF-7Breast Cancer9.54 ± 0.82[7]
CostunolideSK-BR-3Breast Cancer12.76[8]
CostunolideT47DBreast Cancer15.34[8]
CostunolideMCF-7Breast Cancer30.16[8]
CostunolideMDA-MB-231Breast Cancer27.90[8]
CostunolideOAW42-A (Multidrug-resistant)Ovarian Cancer25[9]
HelenalinMDA-MB-231Triple-Negative Breast Cancer0.63 ± 0.03[1]
HelenalinMDA/doc (Docetaxel-resistant)Triple-Negative Breast Cancer7.69 ± 0.19[1]

Table 2: Synergistic Effect of Sesquiterpene Lactones with Chemotherapeutic Agents

Sesquiterpene LactoneChemotherapeutic AgentCell LineEffectReference
HelenalinDoxorubicinABCB1/HEK293Synergistic[1]
HelenalinDocetaxelABCG2/HEK293Synergistic[1]
ParthenolideDoxorubicinMelanomaIncreased efficacy[2]
ParthenolidePaclitaxelBreast CancerEnhanced apoptosis[2]
CostunolideCisplatinPlatinum-resistant Ovarian CancerSynergistic[10]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol describes the detection of apoptosis by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate time. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Protein Expression

This protocol outlines the general steps for analyzing the expression of proteins involved in this compound resistance.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ABCB1, anti-p-STAT3, anti-MYC, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

RT-qPCR for Gene Expression Analysis

This protocol provides a general workflow for quantifying mRNA levels of genes associated with this compound resistance.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers (e.g., for ABCB1, STAT3, MYC, and a housekeeping gene like GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • Real-Time PCR: Run the reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflows

Gaillardin_Mechanism_of_Action This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria This compound->Mitochondria Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax NFkB ↓ NF-κB Pathway This compound->NFkB JAK_STAT ↓ JAK/STAT Pathway This compound->JAK_STAT ROS->Mitochondria Caspases ↑ Caspase Activation Mitochondria->Caspases Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis Survival ↓ Cell Survival & Proliferation NFkB->Survival JAK_STAT->Survival Gaillardin_Resistance_Mechanisms This compound This compound CancerCell Cancer Cell This compound->CancerCell ABC ↑ ABC Transporters (e.g., ABCB1, ABCG2) CancerCell->ABC Upregulation STAT3_MYC ↑ STAT3/MYC Pathway CancerCell->STAT3_MYC Activation Nrf2 ↑ Nrf2 Pathway CancerCell->Nrf2 Activation Resistance This compound Resistance Efflux ↑ Drug Efflux ABC->Efflux Efflux->Resistance Survival ↑ Pro-survival Signaling STAT3_MYC->Survival Survival->Resistance Detox ↑ Detoxification & Antioxidant Response Nrf2->Detox Detox->Resistance Overcoming_Gaillardin_Resistance This compound This compound ResistantCell Resistant Cancer Cell This compound->ResistantCell Ineffective CombinationTx Combination Therapy This compound->CombinationTx This compound->CombinationTx This compound->CombinationTx CombinationTx->ResistantCell Effective Apoptosis Synergistic Apoptosis CombinationTx->Apoptosis ABC_Inhibitor ABC Transporter Inhibitor ABC_Inhibitor->CombinationTx STAT3_Inhibitor STAT3 Inhibitor STAT3_Inhibitor->CombinationTx Chemo Conventional Chemotherapy (e.g., Doxorubicin) Chemo->CombinationTx Experimental_Workflow_Resistance_Analysis Start Start: Suspected This compound Resistance MTT 1. Cell Viability Assay (MTT) Confirm increased IC50 Start->MTT Western 2. Western Blot Analyze resistance markers (ABCB1, p-STAT3, MYC) MTT->Western qPCR 3. RT-qPCR Quantify gene expression (ABCB1, STAT3, MYC) MTT->qPCR ApoptosisAssay 4. Apoptosis Assay (Annexin V/PI) Assess apoptotic response Western->ApoptosisAssay qPCR->ApoptosisAssay Conclusion Conclusion: Characterize Resistance Mechanism ApoptosisAssay->Conclusion

References

Technical Support Center: Optimizing Gaillardin Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gaillardin for apoptosis induction in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound is a sesquiterpene lactone, a type of natural compound that has shown promise as an anti-cancer agent.[1][2] It primarily induces apoptosis through the mitochondrial (intrinsic) pathway.[2] Key mechanisms include the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, and the downregulation of the anti-apoptotic protein Bcl-2.[2] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases-3, -6, and -9, ultimately resulting in programmed cell death.[2] Additionally, this compound has been shown to inhibit the JAK/STAT signaling pathway, which is involved in cell proliferation and survival.

Q2: What is a good starting concentration for this compound in my experiments?

The optimal concentration of this compound is cell-type dependent. Based on published data, a good starting point for many cancer cell lines is in the range of 1-10 µM. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Please refer to the data in Table 1 for reported IC50 values in various cell lines.

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to keep the final DMSO concentration in your cell culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C. The stability of this compound in aqueous solutions over long periods may be limited, so it is advisable to prepare fresh dilutions from the stock for each experiment.

Q4: Is this compound cytotoxic to normal, non-cancerous cells?

Some studies have shown that this compound exhibits selective cytotoxicity towards cancer cells with less effect on normal cells. For instance, one study noted that while this compound induced apoptosis in leukemic cells, it showed low sensitivity in peripheral blood mononuclear cells (PBMCs), a normal cell line. However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line to assess its therapeutic window.

Q5: What are the key molecular markers to confirm this compound-induced apoptosis?

To confirm that this compound is inducing apoptosis in your experimental system, you should assess the following markers:

  • Caspase Activation: Look for the cleavage of caspase-3, -7, and -9 by Western blot. You can also perform caspase activity assays.

  • Bcl-2 Family Protein Expression: Analyze the expression levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of mitochondrial apoptosis.

  • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Cleavage of PARP is a classic indicator of apoptosis.

  • Phosphatidylserine (PS) Externalization: Use Annexin V/PI staining and flow cytometry to detect the translocation of PS to the outer leaflet of the plasma membrane, an early event in apoptosis.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
HT-29Colon Adenocarcinoma1.81~6.9[3]
A-549Non-small Cell Lung Carcinoma4.76~18.2[3]
HepG-2Hepatocellular Carcinoma6.20~23.7[3]
MCF-7Breast Adenocarcinoma6.37~24.3[3]
Nalm-6Acute Lymphoblastic Leukemia-6.1[1]
MOLT-4Acute Lymphoblastic Leukemia-7.3[1]
MDA-MB-468Breast Adenocarcinoma-5.54 ± 1.89[1]

Note: The molecular weight of this compound is approximately 262.32 g/mol . Conversions from µg/mL to µM are approximate.

Mandatory Visualizations

Gaillardin_Signaling_Pathway cluster_0 JAK/STAT Pathway Inhibition cluster_1 Mitochondrial Apoptosis Pathway This compound This compound JAK2 JAK2 This compound->JAK2 Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax STAT3 STAT3 JAK2->STAT3 Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Mito->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_val Validation prep_cells 1. Prepare Target Cells (e.g., MCF-7) dose_response 3. Perform Dose-Response (e.g., 0.1-100 µM) prep_cells->dose_response prep_this compound 2. Prepare this compound Stock (in DMSO) prep_this compound->dose_response mtt_assay 4. MTT Assay for Viability (Determine IC50) dose_response->mtt_assay annexin_pi 5. Annexin V/PI Staining (Confirm Apoptosis) mtt_assay->annexin_pi Based on IC50 western_blot 6. Western Blot Analysis (Key Apoptosis Markers) annexin_pi->western_blot

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide cluster_concentration Concentration Issues cluster_time Incubation Time cluster_cell Cell Line Specifics cluster_reagent Reagent Integrity start Problem: No/Low Apoptosis conc_too_low Concentration too low? start->conc_too_low time_too_short Incubation time too short? start->time_too_short cell_resistant Is your cell line resistant? start->cell_resistant gaillardin_degraded This compound degraded? start->gaillardin_degraded ic50_check Did you perform a dose-response to find the IC50? conc_too_low->ic50_check Yes time_course Perform a time-course experiment (e.g., 24, 48, 72h). time_too_short->time_course Yes check_literature Check literature for known resistance mechanisms. cell_resistant->check_literature Yes fresh_dilution Prepare fresh dilutions from a validated stock. gaillardin_degraded->fresh_dilution Yes

Caption: Troubleshooting logic for this compound experiments.

Troubleshooting Guides

Issue 1: I am not observing any significant apoptosis after treating my cells with this compound.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: The IC50 of this compound varies between cell lines.[1][3] Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) to a high concentration (e.g., 100 µM) to determine the optimal concentration for your specific cell line. Refer to Table 1 for guidance.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) at the determined IC50 concentration to identify the optimal incubation period for observing apoptosis.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may be inherently resistant to this compound-induced apoptosis. This could be due to high levels of anti-apoptotic proteins or mutations in the apoptotic signaling pathway. Review the literature for the specific molecular characteristics of your cell line. Consider using a positive control for apoptosis induction (e.g., staurosporine) to ensure your assay is working correctly.

  • Possible Cause 4: this compound Degradation.

    • Solution: Ensure your this compound stock solution is properly stored at -20°C and protected from light. Prepare fresh dilutions in culture medium for each experiment, as the stability of this compound in aqueous solutions at 37°C may be limited.

Issue 2: I am seeing high background or false positives in my Annexin V/PI assay.

  • Possible Cause 1: Mechanical Stress During Cell Handling.

    • Solution: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positive PI staining. Use a gentle cell detachment method and handle cells with care.[4][5]

  • Possible Cause 2: Inappropriate Reagent Concentrations.

    • Solution: Titrate your Annexin V and PI concentrations to determine the optimal staining concentrations for your cell type.[6]

  • Possible Cause 3: Spontaneous Apoptosis in Control Cells.

    • Solution: Ensure your control cells are healthy and not overgrown, as this can lead to spontaneous apoptosis.[4]

Issue 3: My Western blot for apoptosis markers is not working as expected (e.g., no bands, weak signal, high background).

  • Possible Cause 1: Low Protein Expression.

    • Solution: Ensure you are loading a sufficient amount of protein (typically 20-40 µg) per well.[7] Apoptotic proteins may be expressed at low levels, so you may need to enrich your sample or use a more sensitive detection method.

  • Possible Cause 2: Poor Antibody Quality.

    • Solution: Use antibodies that have been validated for Western blotting and for the specific target protein. Titrate the primary antibody concentration and consider incubating overnight at 4°C to enhance the signal.[8]

  • Possible Cause 3: Inadequate Blocking or Washing.

    • Solution: Insufficient blocking can lead to high background.[8] Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Ensure thorough washing steps to remove non-specific antibody binding.[6]

  • Possible Cause 4: Incorrect Timing of Sample Collection.

    • Solution: The expression and cleavage of apoptotic proteins are transient. Collect cell lysates at different time points after this compound treatment to capture the peak of expression for your target protein.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is for determining the IC50 of this compound.

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

    • DMSO

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with the same final concentration of DMSO).

    • Incubate for the desired time (e.g., 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is for confirming apoptosis induction.

  • Materials:

    • Cells treated with this compound (at the IC50 concentration) and control cells

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for analyzing the expression of key apoptotic markers.

  • Materials:

    • Cell lysates from this compound-treated and control cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Prepare cell lysates and determine the protein concentration.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[7]

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL detection reagent and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

References

Technical Support Center: Troubleshooting Gaillardin Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using Gaillardin in their experiments and may be encountering issues with its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2] Like many other sesquiterpene lactones, this compound is a hydrophobic molecule, which results in poor solubility in water and aqueous buffers such as phosphate-buffered saline (PBS) or cell culture media.[3][4] This low solubility can lead to several experimental challenges, including precipitation of the compound, inaccurate concentration measurements, and reduced bioavailability in cell-based assays.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For optimal results, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose due to its ability to dissolve a wide range of nonpolar compounds and its miscibility with aqueous solutions.[5][6]

Q3: I've observed a precipitate after adding my this compound stock solution to my cell culture media. What is the likely cause?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound.[5][7] This occurs because the compound, which is stable in the high-concentration organic solvent, "crashes out" of solution when the solvent environment abruptly becomes predominantly aqueous. The final concentration of this compound in your experiment may have exceeded its solubility limit in the culture medium. Additionally, components in the culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[8] However, it is crucial to keep the final DMSO concentration as low as possible, ideally below 0.1%, and to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential solvent effects.[5][9]

Troubleshooting Guide

This guide provides a step-by-step approach to resolving solubility issues with this compound in your experiments.

Problem: this compound precipitates out of solution upon dilution in aqueous media.

Solution Workflow:

start Precipitate Observed check_stock Is the stock solution properly prepared? start->check_stock check_dilution Is the dilution method appropriate? check_stock->check_dilution Yes remake_stock Remake stock solution. Ensure complete dissolution in DMSO. check_stock->remake_stock No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes improve_dilution Use serial dilutions. Add stock to pre-warmed media. Vortex during addition. check_dilution->improve_dilution No revisit_protocol Re-evaluate experimental needs check_concentration->revisit_protocol Yes solution_found Precipitation Resolved check_concentration->solution_found No lower_concentration lower_concentration revisit_protocol->lower_concentration Lower final concentration remake_stock->solution_found improve_dilution->solution_found lower_concentration->solution_found

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:
  • Verify Proper Stock Solution Preparation:

    • Ensure your this compound stock solution is fully dissolved in high-purity, anhydrous DMSO.

    • If you see any particulates in your stock solution, try gentle warming in a 37°C water bath or brief sonication to aid dissolution.[7]

    • Store your stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can affect compound stability and solubility.[10]

  • Optimize the Dilution Procedure:

    • Pre-warm your aqueous media (e.g., cell culture media, PBS) to 37°C before adding the this compound stock solution. This can sometimes improve solubility.

    • Add the DMSO stock to the aqueous media , not the other way around.

    • Vortex or stir the aqueous media vigorously while adding the DMSO stock solution dropwise. This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.[7]

    • Prepare intermediate dilutions in DMSO or the final aqueous media. For example, instead of a direct 1:1000 dilution, perform a 1:100 dilution followed by a 1:10 dilution.

  • Consider the Final Concentration:

    • The desired final concentration of this compound may be above its aqueous solubility limit. If precipitation persists after optimizing the dilution method, consider lowering the final concentration in your experiment.

Data Presentation

CompoundSolventSolubilityReference
DehydrocostuslactoneWater5.1 mg/L[11]
CostunolideWater26.0 mg/L[11]
IsotretinoinWater~0.94 mg/L (at 298.2 K)[12]
IsotretinoinDMSO~30,630 mg/L (at 298.2 K)[12]

Note: The data for Isotretinoin, while not a sesquiterpene lactone, is included to demonstrate the significant increase in solubility of a hydrophobic small molecule in DMSO compared to water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 262.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (g) = 10 mmol/L * 0.001 L * 262.32 g/mol = 0.0026232 g = 2.62 mg

  • Weigh this compound: Carefully weigh out 2.62 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate briefly to aid dissolution. A clear solution should be observed.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Diluting this compound into Cell Culture Media for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture media

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Prepare an intermediate dilution (optional but recommended):

    • To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, a 1:1000 dilution is needed. Performing this in one step can be challenging.

    • A better approach is to first prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

    • Then, dilute the 1 mM intermediate stock 1:100 into pre-warmed cell culture media while vortexing to get a 10 µM working solution.

  • Direct Dilution (for lower concentrations):

    • To achieve a 1 µM final concentration from a 10 mM stock in 10 mL of media (final DMSO concentration of 0.01%):

      • Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed media.

      • Immediately cap the tube and vortex vigorously to ensure rapid and thorough mixing.

  • Add to Cells: Add the final this compound-containing media to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of media and add this to your control cells.

Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway.[1] The diagram below illustrates the canonical NF-κB signaling pathway and indicates the point of inhibition by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

References

Technical Support Center: Gaillardin Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gaillardin. The information addresses common issues related to off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a sesquiterpene lactone, primarily acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This inhibition leads to the downregulation of NF-κB target genes that are involved in inflammation, cell proliferation, and survival.[1][2] The anti-cancer effects of this compound are largely attributed to this on-target activity, which can induce apoptosis in cancer cells.[1][2][3]

Q2: What are the expected off-target effects of this compound in cellular assays?

The primary cause of this compound's off-target effects is the presence of an α-methylene-γ-lactone moiety in its structure. This functional group is a Michael acceptor and can react with nucleophilic groups, particularly the thiol groups of cysteine residues, in a wide range of proteins. This non-specific alkylation can lead to several off-target effects, including:

  • General Cytotoxicity: At concentrations higher than those required for NF-κB inhibition, this compound can induce broad cytotoxic effects due to the non-specific modification of essential cellular proteins.

  • Induction of Reactive Oxygen Species (ROS): this compound has been observed to cause a significant increase in intracellular ROS production.[1][2] This can be both a consequence of its interaction with mitochondrial proteins and a contributor to its apoptotic and cytotoxic activity.

  • Mitochondrial Dysfunction: Direct interaction with mitochondrial proteins can disrupt mitochondrial function, leading to a decrease in metabolic activity and an increase in ROS.

Q3: How can I differentiate between on-target NF-κB inhibition and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Dose-Response Analysis: Perform a comprehensive dose-response curve for both NF-κB inhibition (e.g., using a luciferase reporter assay) and cytotoxicity (e.g., using an MTT or cell counting assay). A significant separation between the IC50 values for NF-κB inhibition and cytotoxicity suggests a therapeutic window where on-target effects can be studied with minimal off-target interference.

  • Time-Course Experiments: Analyze the kinetics of NF-κB inhibition and the onset of cytotoxicity. On-target effects on signaling pathways often occur at earlier time points than non-specific cytotoxic effects.

  • Use of Structurally Related, Inactive Analogs: If available, use a this compound analog that lacks the reactive α-methylene-γ-lactone group. This compound should ideally not inhibit NF-κB or cause cytotoxicity, helping to confirm that these effects are dependent on the reactive moiety.

  • Rescue Experiments: To determine if cytotoxicity is mediated by ROS, co-treat cells with an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from this compound-induced death, it suggests a significant role for ROS in its cytotoxic mechanism.

Q4: Are there any known clinical trials or pharmacokinetic data for this compound?

Currently, there is no publicly available information on clinical trials involving this compound. As a preclinical natural product, its pharmacokinetic properties in humans have not been extensively studied.

Troubleshooting Guides

Issue 1: High Variability or Unexpected Results in MTT Assays

Possible Cause: Interference from this compound's intrinsic properties.

Troubleshooting Step Rationale
1. Include a "Compound Only" Control: This compound, particularly at higher concentrations, may directly reduce the MTT reagent or interfere with the formazan crystal solubilization, leading to false-positive or negative results. A control well with media and this compound but no cells will account for this.
2. Optimize Incubation Time: Prolonged incubation with this compound can lead to significant cell death that may not be reflective of the initial inhibitory effects. A shorter incubation time (e.g., 24 hours) might be more appropriate for assessing acute cytotoxicity.
3. Use an Alternative Viability Assay: Consider using a non-enzymatic viability assay, such as Trypan Blue exclusion or a CyQUANT direct cell proliferation assay, which are less susceptible to interference from compounds that affect cellular metabolism or redox state.
4. Check for Mitochondrial Effects: Since the MTT assay relies on mitochondrial dehydrogenase activity, a compound like this compound that can induce ROS and mitochondrial dysfunction may give a misleadingly low viability reading. Correlate MTT results with a direct measure of cell number.
Issue 2: Discrepancy Between NF-κB Reporter Assay and Western Blot Results

Possible Cause: Different endpoints of the NF-κB pathway are being measured.

Troubleshooting Step Rationale
1. Analyze Upstream and Downstream Events: An NF-κB luciferase reporter assay measures the transcriptional activity of NF-κB, which is a downstream event. A Western blot for IκBα degradation or p65 phosphorylation measures more upstream events. This compound may act at a specific point in the pathway. For instance, if it prevents p65 nuclear translocation without affecting IκBα degradation, you would see inhibition in the reporter assay but not in an IκBα degradation blot.
2. Perform a Time-Course Analysis: The kinetics of IκBα degradation and subsequent NF-κB-driven gene expression are different. IκBα degradation is often transient, while reporter gene expression integrates the signal over a longer period. Ensure your time points are appropriate for the specific event you are measuring.
3. Control for Luciferase Inhibition: In a cell-free system, test whether this compound directly inhibits the luciferase enzyme. This is a rare but possible off-target effect that would invalidate the reporter assay results.
4. Assess Cytotoxicity in Parallel: At concentrations that cause significant cell death, a decrease in luciferase signal could be due to cell loss rather than specific NF-κB inhibition. Always run a parallel cytotoxicity assay at the same concentrations and time points.

Quantitative Data Summary

Table 1: Cytotoxic Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)AssayReference
HT-29Colon Adenocarcinoma1.81~6.9MTT[4]
A-549Non-small Cell Lung Carcinoma4.76~18.2MTT[4]
HepG-2Hepatocellular Carcinoma6.20~23.7MTT[4]
MCF-7Breast Adenocarcinoma6.37~24.4MTT[4]
WEHI-164Mouse Fibrosarcoma15.28~58.4MTT
MDBKBovine Kidney11.00~42.0MTT

Molecular weight of this compound is approximately 262.3 g/mol .

Table 2: On-Target vs. Off-Target Activity Profile of this compound (Conceptual)
ParameterThis compound Concentration RangeInterpretation
On-Target NF-κB Inhibition Low µM rangeEffective concentrations for studying the direct effects on the NF-κB pathway.
Off-Target Cytotoxicity Mid to High µM rangeConcentrations at which widespread cytotoxicity is observed, likely due to non-specific protein alkylation and ROS production.
Therapeutic Window The concentration range where significant NF-κB inhibition is observed with minimal cytotoxicity.This is the optimal concentration range for in vitro experiments aiming to study the specific consequences of NF-κB inhibition by this compound.

Note: Specific IC50 values for NF-κB inhibition by this compound are not consistently reported in the literature, but studies suggest that significant inhibition occurs in the low micromolar range, partially overlapping with its cytotoxic concentrations in sensitive cell lines.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Luciferase Reporter Assay
  • Cell Transfection/Seeding: Seed cells that are stably or transiently transfected with an NF-κB-responsive luciferase reporter construct in a 96-well white-walled plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Normalization (Optional but Recommended): Co-transfect with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.

Western Blot for NF-κB Pathway Proteins
  • Cell Treatment and Lysis: Treat cells with this compound and/or an NF-κB stimulus for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits IkB_P P-IκBα IkB->IkB_P NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n translocates This compound This compound This compound->IKK_Complex Inhibits Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA (κB sites) NFkB_p65_p50_n->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression induces

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Cancer Cell Line) Gaillardin_Treatment This compound Treatment (Dose-Response) Cell_Culture->Gaillardin_Treatment MTT_Assay MTT Assay (Cytotoxicity) Gaillardin_Treatment->MTT_Assay Luciferase_Assay NF-κB Luciferase Assay (On-Target Activity) Gaillardin_Treatment->Luciferase_Assay Western_Blot Western Blot (Pathway Analysis) Gaillardin_Treatment->Western_Blot IC50_Cytotoxicity Determine IC50 for Cytotoxicity MTT_Assay->IC50_Cytotoxicity IC50_NFkB Determine IC50 for NF-κB Inhibition Luciferase_Assay->IC50_NFkB Pathway_Modulation Analyze Protein Level Changes Western_Blot->Pathway_Modulation Conclusion Distinguish On-Target vs. Off-Target Effects IC50_Cytotoxicity->Conclusion IC50_NFkB->Conclusion Pathway_Modulation->Conclusion

Caption: Workflow for investigating this compound's on- and off-target effects.

Troubleshooting_Logic Start Inconsistent Results with this compound Check_Assay Which assay shows inconsistency? Start->Check_Assay MTT_Issues MTT Assay Issues Check_Assay->MTT_Issues MTT Luciferase_Issues Luciferase Assay Issues Check_Assay->Luciferase_Issues Luciferase MTT_Step1 Run 'Compound Only' Control MTT_Issues->MTT_Step1 Luciferase_Step1 Run Parallel Cytotoxicity Assay Luciferase_Issues->Luciferase_Step1 MTT_Step2 Use Alternative Viability Assay MTT_Step1->MTT_Step2 Resolution Interpret Data with Context of Off-Target Effects MTT_Step2->Resolution Luciferase_Step2 Analyze Upstream Pathway Markers (Western Blot) Luciferase_Step1->Luciferase_Step2 Luciferase_Step2->Resolution

Caption: A logical guide for troubleshooting common issues with this compound assays.

References

Technical Support Center: Minimizing Gaillardin-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing Gaillardin-induced cytotoxicity in normal cells during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sesquiterpenoide lactone, a type of natural compound that has shown promising anticancer properties.[1] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This is achieved through various signaling pathways, including the mitochondrial apoptotic pathway, and the inhibition of pro-survival pathways like NF-κB and JAK/STAT.[1]

Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?

While this compound shows potent activity against various cancer cell lines, some studies indicate that it has significantly lower cytotoxic effects on normal cells. For instance, one study reported that this compound did not show significant cytotoxic effects on normal peripheral blood mononuclear cells (PBMCs).[3] Another study on the MDBK normal cell line reported an IC50 value of approximately 20 µM, which is considerably higher than the values observed in many cancer cell lines, suggesting a degree of selectivity.[4] However, the extent of this selectivity can vary depending on the specific normal cell type and experimental conditions.

Q3: How can I assess the selectivity of this compound for cancer cells over normal cells?

The selectivity of a compound is often quantified by the Selectivity Index (SI) . This is calculated by dividing the IC50 value (the concentration that inhibits 50% of cell growth) in a normal cell line by the IC50 value in a cancer cell line.

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.[5][6][7] An SI value greater than 1.0 suggests more toxicity towards cancer cells.[5][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

If you are observing higher-than-expected cytotoxicity in your normal cell control lines, consider the following troubleshooting steps:

  • Verify Cell Line Integrity: Ensure your normal cell lines have not been cross-contaminated or undergone significant genetic drift. Periodically perform cell line authentication.

  • Optimize this compound Concentration: Perform a dose-response curve with a wide range of this compound concentrations to accurately determine the IC50 value for your specific normal cell line. It's possible the concentration you are using is too high for the sensitivity of that particular cell type.

  • Review Experimental Conditions: Factors such as cell passage number, confluency at the time of treatment, and incubation time can all influence cellular responses to cytotoxic agents. Standardize these parameters across experiments.

Issue 2: How to Proactively Minimize this compound's Cytotoxicity in Normal Cells

A key mechanism of this compound-induced cytotoxicity is the generation of Reactive Oxygen Species (ROS).[1][2] Therefore, a potential strategy to protect normal cells is through the co-administration of antioxidants.

  • Co-administration with N-acetylcysteine (NAC): NAC is a well-known antioxidant and a precursor to glutathione, a major intracellular antioxidant.[8] Pre-incubating normal cells with NAC before this compound treatment may mitigate ROS-induced damage.

    • Experimental Approach:

      • Culture normal cells to the desired confluency.

      • Pre-incubate a subset of cells with a range of NAC concentrations for 1-2 hours.

      • Treat the cells with this compound, including controls with and without NAC and/or this compound.

      • Assess cell viability using a standard cytotoxicity assay (e.g., MTT assay).

  • Other Antioxidants: Explore other antioxidants to identify the most effective cytoprotective agent for your specific normal cell line.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
Cell LineCell TypeCancer/NormalIC50 (µg/mL)IC50 (µM)
HT-29Human Colon AdenocarcinomaCancer1.81~6.9
A-549Human Non-small Cell Lung CarcinomaCancer4.76~18.2
HepG-2Human Hepatocellular CarcinomaCancer6.20~23.7
MCF-7Human Breast AdenocarcinomaCancer6.37~24.3
MOLT-4Human Acute Lymphoblastic LeukemiaCancer-7.3
NALM-6Human Acute Lymphoblastic LeukemiaCancer-6.1
NB4Human Acute Promyelocytic LeukemiaCancer-~7
MDBKMadin-Darby Bovine KidneyNormal-~20

Note: IC50 values can vary between studies due to different experimental conditions. The conversion from µg/mL to µM is an approximation based on the molecular weight of this compound (~262.3 g/mol ).[3][4][9][10]

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity

This protocol provides a general framework for assessing cell viability after treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13][14]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol outlines the steps for detecting this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[15][16][17][18][19]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from your culture plates. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to your experiments with this compound.

Gaillardin_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB ↓ NF-κB Pathway This compound->NFkB JAK_STAT ↓ JAK/STAT Pathway This compound->JAK_STAT Mitochondria Mitochondria ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax Caspases ↑ Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Survival ↓ Cell Survival ↓ Proliferation NFkB->Cell_Survival JAK_STAT->Cell_Survival

Caption: this compound's apoptotic signaling pathway in cancer cells.

Experimental_Workflow_Cytotoxicity cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Seed_Cells Seed Normal & Cancer Cells Treat_this compound Treat with this compound (Dose-Response) Seed_Cells->Treat_this compound MTT_Assay Perform MTT Assay Treat_this compound->MTT_Assay Analyze_Data Calculate IC50 & Selectivity Index (SI) MTT_Assay->Analyze_Data

Caption: Workflow for assessing this compound's cytotoxicity.

Caption: Troubleshooting logic for high normal cell cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Gaillardin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Gaillardin.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds with demonstrated cytotoxic properties against cancer cells.[1] However, like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor water solubility, which is a significant factor limiting its oral bioavailability.[2][3][4] Low bioavailability can hinder its therapeutic potential by reducing the amount of active compound that reaches systemic circulation to exert its pharmacological effects.

2. What are the primary factors limiting the oral bioavailability of this compound?

The primary factors limiting the oral bioavailability of this compound are likely to be:

  • Poor Aqueous Solubility: this compound's lipophilic nature results in low solubility in the aqueous environment of the gastrointestinal (GI) tract, leading to a slow dissolution rate, which is often the rate-limiting step for absorption.[3][5]

  • Low Permeability: While its lipophilicity might suggest good membrane permeability, factors such as molecular size and the potential for efflux by transporters like P-glycoprotein can limit its passage across the intestinal epithelium.[5][6]

  • First-Pass Metabolism: Like many natural compounds, this compound may be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes before it reaches systemic circulation, further reducing its bioavailability.[6]

3. What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and increase the bioavailability of this compound. These include:

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like polylactic acid (PLA), can improve its solubility, protect it from degradation in the GI tract, and potentially enhance its absorption.[7][8]

  • Liposomal Formulations: Liposomes, which are vesicular structures composed of a lipid bilayer, can encapsulate lipophilic drugs like this compound within their membrane. This can improve solubility, protect the drug, and facilitate its transport across the intestinal barrier.[9][10][11]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by presenting the drug in an amorphous state with a larger surface area.

  • Use of Bioenhancers: Co-administration of this compound with natural compounds known as bioenhancers, such as piperine, can inhibit drug-metabolizing enzymes and efflux pumps, thereby increasing its systemic exposure.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of this compound formulations.

Problem Possible Cause(s) Troubleshooting Steps
Low encapsulation efficiency of this compound in nanoparticles/liposomes. - Poor affinity of this compound for the polymer/lipid matrix.- Suboptimal formulation parameters (e.g., drug-to-carrier ratio, solvent selection).- Inefficient encapsulation method.- Screen different polymers (e.g., PLGA, PCL) or lipids (e.g., soy phosphatidylcholine, cholesterol) to find a more compatible matrix.- Optimize the drug-to-carrier ratio; a very high drug load can lead to poor encapsulation.- Experiment with different organic solvents and their evaporation rates during formulation.- For nanoparticles, try different preparation methods like emulsification-diffusion or nanoprecipitation.- For liposomes, consider methods like thin-film hydration followed by sonication or extrusion to improve encapsulation.
Poor in vitro dissolution of this compound from the formulated product. - Aggregation of nanoparticles/liposomes.- Incomplete release of this compound from the carrier matrix.- Inappropriate dissolution medium or method.- Ensure proper surface stabilization of nanoparticles with surfactants or polymers to prevent aggregation.- Modify the composition of the carrier matrix to facilitate faster drug release.- Use a dissolution medium that mimics physiological conditions (e.g., simulated gastric and intestinal fluids).- Employ a suitable in vitro release testing method for nanoparticulate systems, such as the dialysis bag method or sample and separate method.[12][13]
High variability in in vivo bioavailability data. - Inconsistent dosing or sampling.- Physiological variability among test animals.- Formulation instability in the GI tract.- Ensure accurate and consistent oral gavage technique and blood sampling times.- Increase the number of animals per group to account for biological variability.- Evaluate the stability of the formulation in simulated gastric and intestinal fluids to ensure its integrity before absorption.
No significant improvement in bioavailability with the new formulation. - The primary barrier to bioavailability is not solubility but rather poor permeability or extensive first-pass metabolism.- The formulation does not effectively overcome the specific absorption barrier.- Investigate the permeability of this compound using in vitro models like Caco-2 cell monolayers.- Consider co-administering the formulation with a bioenhancer that inhibits P-glycoprotein and/or CYP enzymes.- Explore alternative delivery routes, such as parenteral administration, to bypass first-pass metabolism.

III. Experimental Protocols

A. Preparation of this compound-Loaded Nanoparticles (Emulsification-Diffusion Method)

This protocol is adapted from a method used for encapsulating other sesquiterpene lactones.[7]

Materials:

  • This compound

  • Polylactic acid (PLA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Purified water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Diffusion: Dilute the emulsion with a large volume of purified water under magnetic stirring to allow the DCM to diffuse into the aqueous phase, leading to the precipitation of PLA nanoparticles encapsulating this compound.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with purified water to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder formulation.

B. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is a standard method for preparing liposomes for poorly water-soluble drugs.[14][15][16]

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated this compound by centrifugation or dialysis.

C. In Vitro Dissolution Testing of this compound Formulations (Dialysis Bag Method)

This method is suitable for assessing the release of a poorly soluble drug from a nanoparticle or liposomal formulation.[12][17][18]

Materials:

  • This compound formulation (nanoparticles or liposomes)

  • Dialysis tubing (with a molecular weight cut-off that retains the formulation but allows free drug to pass through)

  • Dissolution medium (e.g., simulated intestinal fluid, pH 6.8, with 0.5% Tween 80 to maintain sink conditions)

  • Shaking water bath or orbital shaker

  • HPLC system for this compound quantification

Procedure:

  • Sample Preparation: Accurately weigh a quantity of the this compound formulation and disperse it in a small volume of the dissolution medium.

  • Dialysis Bag Loading: Transfer the dispersion into a pre-soaked dialysis bag and seal both ends.

  • Dissolution Setup: Place the dialysis bag in a vessel containing a known volume of pre-warmed dissolution medium.

  • Incubation: Incubate the setup in a shaking water bath at 37°C with constant agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium from outside the dialysis bag. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of this compound released over time.

D. In Vivo Bioavailability Study in Rats

This is a general protocol for assessing the oral bioavailability of a novel formulation.[19][20][21][22][23]

Animals:

  • Male Sprague-Dawley rats (6-8 weeks old)

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Grouping: Divide the rats into groups (e.g., control group receiving free this compound suspension, and test groups receiving different this compound formulations).

  • Dosing: Administer the this compound formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

  • Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulations compared to the control using the formula: (AUC_test / AUC_control) * 100.

IV. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₂O₅[2]
Molecular Weight306.4 g/mol [2]
XLogP31.2[2]
AppearanceColorless, lipophilic solid[4][24]

Table 2: Representative Data for Sesquiterpene Lactone-Loaded Nanoparticles

This table presents example data from studies on other sesquiterpene lactones to illustrate typical formulation characteristics.

Sesquiterpene LactonePolymerParticle Size (nm)Encapsulation Efficiency (%)In Vivo Bioavailability Enhancement (Fold Increase)Reference
ArglabinPLA220.378.1Not Reported[7]
VernolepinPLA216.960.7Not Reported[7]
EucannabinolidePLA226.478.9Not Reported[7]

Table 3: Representative Data for Sesquiterpene Lactone-Loaded Liposomes

This table presents example data from studies on other sesquiterpene lactones to illustrate typical formulation characteristics.

Sesquiterpene LactoneLiposome CompositionVesicle Size (nm)Encapsulation Efficiency (%)In Vivo Bioavailability Enhancement (Fold Increase)Reference
Eremantholide CSPC~150>90%Not Reported (Reduced Uric Acid Levels)[9][25]
GoyazensolideSPC~150>90%Not Reported (Reduced Uric Acid Levels)[9][25]
β-CaryophylleneSPC100-200~60-80%Not Reported (Enhanced Cellular Uptake)[10][11][26]

V. Visualizations

Signaling Pathways Modulated by Sesquiterpene Lactones

Sesquiterpene lactones, including potentially this compound, are known to exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras IKK IKK Receptor->IKK JAK JAK Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GeneExpression Gene Expression (Proliferation, Survival, Inflammation) mTOR->GeneExpression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->GeneExpression IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB->GeneExpression STAT STAT JAK->STAT STAT->GeneExpression This compound This compound (Sesquiterpene Lactone) This compound->PI3K inhibits This compound->ERK inhibits This compound->NFkB inhibits This compound->STAT inhibits

Figure 1. Key signaling pathways modulated by sesquiterpene lactones.

This diagram illustrates how sesquiterpene lactones can inhibit key pro-survival and pro-inflammatory signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and JAK/STAT, leading to their therapeutic effects.[27][28][29][30]

Experimental Workflow for Enhancing this compound Bioavailability

The following workflow outlines the key steps in developing and evaluating a novel formulation to improve the bioavailability of this compound.

Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome Formulation This compound Formulation (Nanoparticles/Liposomes) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Dissolution In Vitro Dissolution Study Characterization->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability AnimalStudy Rat Pharmacokinetic Study Permeability->AnimalStudy Analysis LC-MS/MS Analysis of Plasma Samples AnimalStudy->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK Bioavailability Determination of Relative Bioavailability PK->Bioavailability

Figure 2. Workflow for bioavailability enhancement of this compound.

This workflow provides a logical progression from formulation development and characterization through in vitro and in vivo testing to ultimately determine the enhancement in bioavailability.

References

Navigating the Labyrinth of Gaillardin Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and medicinal chemists embarking on the synthesis of Gaillardin and its derivatives, the path can be fraught with challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate the complexities of this intricate chemical endeavor.

Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the synthesis of this compound derivatives.

Q1: What are the primary challenges in the total synthesis of this compound and its derivatives?

A1: The total synthesis of this compound, a complex sesquiterpene lactone of the guaianolide class, presents several key challenges. These primarily revolve around the construction of the sterically demanding polycyclic core, achieving precise stereocontrol at multiple chiral centers, and the formation of the reactive α-methylene-γ-butyrolactone moiety.[1][2]

Q2: What are the common starting materials for this compound synthesis?

A2: Historically, natural products like (-)-α-santonin have been utilized as chiral pool starting materials for the synthesis of various guaianolides.[1] More contemporary approaches often employ readily available chiral molecules like R-carvone, which can be elaborated through multi-step sequences to construct the guaianolide skeleton.[2]

Q3: Why is stereocontrol so critical and difficult to achieve in this compound synthesis?

A3: this compound possesses multiple contiguous stereocenters, and its biological activity is highly dependent on its specific three-dimensional arrangement. Achieving the correct relative and absolute stereochemistry during the synthesis is paramount. The compact and rigid nature of the fused ring system often leads to challenges in controlling the facial selectivity of reactions, sometimes resulting in the formation of undesired diastereomers.[3][4]

Q4: What is the significance of the α-methylene-γ-butyrolactone moiety?

A4: The α-methylene-γ-butyrolactone is a key structural feature responsible for the biological activity of many sesquiterpene lactones, including this compound. This functional group acts as a Michael acceptor, allowing it to react with biological nucleophiles, such as cysteine residues in proteins, which is believed to be a primary mechanism of its cytotoxic and medicinal properties.[5][6][7]

Troubleshooting Guide

This guide provides specific troubleshooting advice for common problems encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
TSG-001 Low yield in coupling reactions (e.g., allylation). - Incomplete reaction. - Formation of side products. - Suboptimal reaction conditions (temperature, catalyst, solvent).- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Use freshly prepared or high-purity reagents. - Screen different catalysts, ligands, and solvents to find the optimal combination. For instance, in some allylations, indium-mediated conditions have been shown to be effective.[2]
TSG-002 Formation of undesired diastereomers. - Poor facial selectivity in nucleophilic additions or cycloadditions. - Use of non-stereoselective reagents. - Epimerization under reaction or work-up conditions.- Employ chiral auxiliaries or catalysts to direct the stereochemical outcome. - Optimize reaction temperature; lower temperatures often favor higher diastereoselectivity. - Carefully choose reagents known for high stereoselectivity. For example, certain hydroboration reagents can provide excellent stereocontrol.[8] - Use buffered solutions during work-up to prevent epimerization.
TSG-003 Difficulty in the formation of the α-methylene-γ-butyrolactone ring. - Steric hindrance around the lactone precursor. - Unfavorable conformation for cyclization. - Decomposition of the sensitive α-methylene group.- Utilize milder lactonization conditions. - Introduce the α-methylene group at a late stage of the synthesis to avoid its decomposition. - Employ a protecting group strategy to mask reactive functionalities that might interfere with the lactonization.
TSG-004 Unwanted side reactions, such as rearrangements or eliminations. - Presence of strong acids or bases. - High reaction temperatures. - Incompatible functional groups.- Use non-ionic bases or buffered systems. - Conduct reactions at the lowest possible temperature that allows for a reasonable reaction rate. - Implement a robust protecting group strategy to mask sensitive functional groups.
TSG-005 Challenges in the purification of final products and intermediates. - Co-elution of diastereomers or closely related byproducts. - Instability of the compound on silica gel.- Utilize high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for separation of isomers. Chiral HPLC may be necessary for enantiomers.[9][10] - Consider alternative purification techniques such as flash chromatography with different stationary phases (e.g., alumina) or crystallization.

Experimental Protocols & Methodologies

This section provides an overview of key experimental considerations. Detailed, step-by-step protocols should be adapted from primary literature sources detailing the total synthesis of specific this compound analogues.

General Protecting Group Strategy

The synthesis of complex molecules like this compound derivatives often necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions.

  • Hydroxyl Groups: Silyl ethers (e.g., TBS, TIPS) are commonly used due to their stability under a wide range of conditions and their selective removal with fluoride reagents.

  • Carbonyl Groups: Acetals or ketals are effective protecting groups for aldehydes and ketones, particularly when reactions involving strong nucleophiles or bases are planned for other parts of the molecule.

  • Carboxylic Acids: Esterification (e.g., methyl or ethyl esters) is a common strategy to protect carboxylic acids.

The choice of protecting groups should be guided by the overall synthetic plan, ensuring that their removal conditions are orthogonal to other sensitive functionalities in the molecule.

Purification of this compound Derivatives

High-Purity this compound derivatives are typically obtained through a combination of chromatographic techniques.

  • Flash Column Chromatography: This is the primary method for purifying reaction mixtures on a larger scale. Silica gel is the most common stationary phase, with a gradient of solvents (e.g., hexane/ethyl acetate) used for elution.

  • High-Performance Liquid Chromatography (HPLC): For the separation of closely related isomers and for obtaining highly pure final compounds, reversed-phase HPLC is often essential. A C18 column with a water/acetonitrile or water/methanol gradient is a common setup. The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape.[9][11][12][13]

Visualizing Synthetic Pathways and Logic

To aid in the understanding of the synthetic process and troubleshooting, the following diagrams are provided.

Gaillardin_Synthesis_Workflow start Commercially Available Starting Material (e.g., R-carvone) core Construction of Guaianolide Core start->core Multi-step sequence func Functional Group Interconversions core->func Stereoselective reactions lactone Lactone Formation & α-Methylenation func->lactone Late-stage functionalization final Final this compound Derivative lactone->final Deprotection/Purification

Caption: A generalized workflow for the total synthesis of this compound derivatives.

Troubleshooting_Stereoselectivity start Low Diastereoselectivity Observed q1 Is the reaction temperature optimized? start->q1 sol1 Lower the reaction temperature q1->sol1 a1_no q2 Are you using a chiral auxiliary or catalyst? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Incorporate a chiral auxiliary or screen chiral catalysts q2->sol2 a2_no q3 Can the reagent be changed for one with higher intrinsic selectivity? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Screen alternative reagents q3->sol3 a3_yes end Improved Diastereoselectivity q3->end a3_no a3_yes Yes a3_no No sol3->end

References

Validation & Comparative

A Comparative Guide to Sesquiterpene Lactones in Oncology: Gaillardin, Parthenolide, and Helenalin

Author: BenchChem Technical Support Team. Date: December 2025

Sesquiterpene lactones, a diverse group of naturally occurring phytochemicals, have garnered significant attention in oncology research for their potent anti-cancer properties. This guide provides a comparative analysis of three prominent sesquiterpene lactones: Gaillardin, Parthenolide, and Helenalin. We delve into their cytotoxic efficacy against various cancer cell lines, their mechanisms of action with a focus on key signaling pathways, and the experimental protocols utilized to evaluate their therapeutic potential.

Overview of Anticancer Activity

This compound, a pseudoguaianolide sesquiterpene lactone, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis through multiple signaling pathways, including the mitochondrial pathway and the inhibition of crucial transcription factors.[1][2]

Parthenolide, a germacranolide sesquiterpene lactone found in the plant feverfew, is one of the most extensively studied compounds in this class.[3][4] It is known to selectively induce apoptosis in cancer cells while sparing normal cells and has been shown to target cancer stem cells.[3] Its primary mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB.[3][5][6]

Helenalin, another pseudoguaianolide sesquiterpene lactone, also exhibits potent anti-inflammatory and cytotoxic activities.[7][8] Its mechanism of action is largely attributed to its ability to directly interact with and inhibit key cellular proteins, including components of the NF-κB signaling pathway.[9][10]

Data Presentation: Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Parthenolide, and Helenalin across various human cancer cell lines, demonstrating their cytotoxic potency. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and assay duration.

CompoundCancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
This compound MCF-7Breast Adenocarcinoma4.93 ± 2.6Not Specified
MDA-MB-468Breast Adenocarcinoma5.54 ± 1.89Not Specified
A-549Non-Small Cell Lung Carcinoma~17.1 (4.76 µg/mL)Not Specified
HT-29Colon Adenocarcinoma~6.5 (1.81 µg/mL)Not Specified
HepG-2Hepatocellular Carcinoma~22.3 (6.20 µg/mL)Not Specified
Parthenolide GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45Not Specified
A549Non-Small Cell Lung Cancer15.38 ± 1.13Not Specified
MCF-7Breast Cancer9.54 ± 0.82Not Specified
SiHaCervical Cancer8.42 ± 0.76Not Specified
Helenalin T47DBreast Cancer4.6924
T47DBreast Cancer3.6748
T47DBreast Cancer2.2372
RDRhabdomyosarcoma5.2624
RH30Rhabdomyosarcoma4.0824
A-431Epidermoid Carcinoma0.924

Signaling Pathways and Mechanisms of Action

A primary mechanism shared by this compound, Parthenolide, and Helenalin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation that is often constitutively active in cancer cells.[11][12] However, their specific points of intervention within this pathway differ.

This compound has been shown to inhibit the activation of NF-κB in gastric cancer cells, leading to the downregulation of NF-κB target genes that promote cancer progression, such as COX-2, MMP-9, and BCl-2.[2] This inhibition contributes to the induction of apoptosis. In breast cancer cells, this compound also induces apoptosis by modulating the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases.[1] Furthermore, it can inhibit the JAK/STAT signaling pathway.[13]

Parthenolide primarily inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex.[14][15] By inhibiting IKK, Parthenolide prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6][14] This action sequesters the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[14][16]

Helenalin , like Parthenolide, is a potent inhibitor of NF-κB. However, its mechanism is more direct. Helenalin contains a reactive α,β-unsaturated carbonyl group that allows it to directly alkylate the p65 subunit of NF-κB.[7][9][10] This covalent modification inhibits the ability of NF-κB to bind to DNA, thereby blocking its transcriptional activity.[9]

NF_kB_Inhibition Comparative Inhibition of the NF-κB Pathway cluster_stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Parthenolide Parthenolide Parthenolide->IKK Inhibits This compound This compound This compound->IKK Inhibits Activation DNA κB DNA Sites NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival, Proliferation) DNA->Transcription Initiates Helenalin Helenalin Helenalin->NFkB_nuc Directly Alkylates (Inhibits DNA Binding)

Fig. 1: Comparative mechanisms of NF-κB pathway inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the sesquiterpene lactones on cancer cell lines and to calculate their IC50 values.[1][17][18]

Workflow:

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. MTT Addition (Incubate 2-4h) C->D E 5. Solubilization (Add DMSO or Solubilizer) D->E F 6. Absorbance Reading (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Fig. 2: MTT assay workflow for cytotoxicity assessment.

Detailed Methodology:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound, Parthenolide, or Helenalin are prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then made in complete culture medium to achieve the desired final concentrations. The medium from the cell plates is removed and replaced with 100 µL of the medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO or another suitable solubilizing agent is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with sesquiterpene lactones.[19][20][21][22]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[20]

Detailed Methodology:

  • Cell Treatment: Cells are seeded in culture plates and treated with the desired concentrations of the sesquiterpene lactone for a specified time to induce apoptosis. A negative control (untreated cells) is also prepared.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using a gentle method like trypsinization. The cells are then washed with cold phosphate-buffered saline (PBS).

  • Staining: The washed cells (approximately 1 x 10^6 cells/mL) are resuspended in 100 µL of 1X Annexin-binding buffer.

  • To the cell suspension, 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL) are added.[19]

  • Incubation: The cells are gently mixed and incubated for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Following incubation, 400 µL of 1X Annexin-binding buffer is added to each tube. The samples are kept on ice and protected from light until analysis.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer as soon as possible. FITC fluorescence is typically detected in the FL1 channel (around 530 nm) and PI fluorescence in the FL2 or FL3 channel (above 575 nm).

  • Data Interpretation: The flow cytometry data is typically displayed as a dot plot, which allows for the quantification of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes included with the late apoptotic group).

Conclusion

This compound, Parthenolide, and Helenalin are potent sesquiterpene lactones with significant potential in cancer therapy. While they share a common ability to induce apoptosis and inhibit the critical NF-κB signaling pathway, their distinct molecular interactions provide a basis for further investigation and targeted drug development. The data and protocols presented in this guide offer a framework for the comparative evaluation of these and other novel sesquiterpene lactones, aiding researchers in the quest for more effective and selective cancer treatments.

References

Gaillardin's Impact on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gaillardin's effects across various cancer cell lines, supported by experimental data. This compound, a natural sesquiterpene lactone, has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and modulation of key signaling pathways.

Cytotoxicity of this compound Across Different Cancer Cell Lines

This compound exhibits cytotoxic effects against a range of cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for several cell lines, as summarized in the table below. Lower IC50 values indicate greater potency.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma20.79
MDA-MB-468 Breast Adenocarcinoma~10
HepG-2 Hepatocellular Carcinoma20.24
A-549 Non-small Cell Lung Carcinoma15.54
HT-29 Colon Adenocarcinoma5.91
AGS Gastric CancerN/A
MKN45 Gastric CancerN/A
MOLT-4 Acute Lymphoblastic Leukemia7.3
NALM-6 Acute Lymphoblastic Leukemia6.1

Note: IC50 values were converted from µg/mL to µM using the molecular weight of this compound (306.4 g/mol ) where necessary. "N/A" indicates that specific quantitative data was not available in the reviewed literature.

Induction of Apoptosis by this compound

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that this compound treatment leads to a significant increase in the percentage of apoptotic cells in various cancer cell lines.

Cell LineTreatmentApoptotic Cells (%)
MCF-7 10 µM this compound for 48h~25%
MDA-MB-468 10 µM this compound for 48h~30%
HepG-2 N/AN/A
A-549 N/AN/A
HT-29 N/AN/A
AGS N/AN/A
MKN45 N/AN/A

Note: "N/A" indicates that specific quantitative data for the percentage of apoptotic cells was not available in the reviewed literature. However, qualitative studies confirm apoptosis induction in these cell lines.

This compound's Effect on Cell Cycle Progression

This compound has also been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating.

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
HL-60 This compound (conc. N/A)IncreasedN/AN/A
MCF-7 N/AN/AN/AN/A
MDA-MB-468 N/AN/AN/AN/A
HepG-2 N/AN/AN/AN/A
A-549 N/AN/AN/AN/A
HT-29 N/AN/AN/AN/A
AGS N/AN/AN/AN/A
MKN45 N/AN/AN/AN/A

Note: Quantitative data on cell cycle distribution is limited. Studies on HL-60 (Acute Promyelocytic Leukemia) cells indicate a G1 phase arrest. "N/A" signifies a lack of specific quantitative data in the reviewed literature for the indicated cell lines.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death.[1]

Mitochondrial_Apoptosis_Pathway This compound This compound p53 p53 This compound->p53 Upregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes JAK_STAT_Pathway This compound This compound pJAK2 p-JAK2 This compound->pJAK2 Inhibits phosphorylation CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylates Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes NFkB_Signaling_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits activation IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TargetGenes Target Genes (COX-2, MMP-9, Bcl-2) Nucleus->TargetGenes Activates transcription

References

Gaillardin's In Vivo Anti-Tumor Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Gaillardin, a naturally occurring sesquiterpenes lactone, has demonstrated significant anti-cancer properties in preclinical in vitro studies. While direct in vivo data on this compound's anti-tumor activity remains limited, its mechanisms of action, primarily through the induction of apoptosis via the mitochondrial pathway and inhibition of the JAK/STAT signaling pathway, provide a strong rationale for its potential as an anti-cancer agent.[1] This guide offers a comparative analysis of this compound's potential in vivo efficacy by examining available data on structurally and mechanistically similar sesquiterpene lactones, Parthenolide and Helenalin. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future in vivo studies of this compound.

Comparative In Vivo Efficacy of Sesquiterpene Lactones

Due to the absence of direct in vivo studies on this compound, this section presents data from in vivo studies of Parthenolide and Helenalin, which share a sesquiterpene lactone structure and exhibit similar anti-cancer mechanisms.

CompoundCancer ModelTreatmentKey Findings
Parthenolide Colorectal Cancer XenograftIntraperitoneal injectionSignificant inhibition of tumor growth and angiogenesis.[2]
Parthenolide with Docetaxel Breast Cancer Xenograft (MDA-MB-231)Combination therapySignificantly enhanced survival compared to either drug alone; associated with reduced lung metastases.[3][4][5]
Helenalin General In Vivo ModelsNot specifiedIndicated to have potent in vivo antitumor activity.[6] However, specific quantitative data on tumor growth inhibition from recent studies is not readily available.

Experimental Protocols

Detailed experimental protocols for in vivo anti-tumor studies are crucial for reproducibility and comparison. While specific protocols for this compound are not yet established, a general methodology for xenograft studies involving sesquiterpene lactones can be outlined.

General Xenograft Model Protocol

A common approach for evaluating the in vivo anti-tumor activity of a compound involves the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.

Cell Culture and Implantation:

  • Human cancer cell lines (e.g., breast, colon) are cultured in appropriate media.

  • A specific number of viable cells are suspended in a suitable buffer (e.g., PBS) and injected subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID).[7]

Treatment Administration:

  • Once tumors reach a palpable size, animals are randomized into control and treatment groups.

  • The investigational compound (e.g., Parthenolide) is administered via a clinically relevant route, such as intraperitoneal injection or oral gavage, at predetermined doses and schedules.[2]

Tumor Growth Monitoring and Endpoint:

  • Tumor volume is measured regularly using calipers.

  • Animal body weight and general health are monitored throughout the study.

  • The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Data Analysis:

  • Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.

  • Statistical analysis is performed to determine the significance of the observed differences.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Signaling Pathways

This compound's anti-tumor activity is attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.

Gaillardin_Mitochondrial_Apoptosis_Pathway This compound This compound ROS ROS Production ↑ This compound->ROS Bax Bax ↑ This compound->Bax p53 p53 ↑ This compound->p53 Bcl2 Bcl-2 ↓ This compound->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Bax->Mitochondrion p53->Bax Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase36 Caspase-3 & 6 Activation Caspase9->Caspase36 Apoptosis Apoptosis Caspase36->Apoptosis

Gaillardin_JAK_STAT_Pathway This compound This compound JAK2 p-JAK2 ↓ This compound->JAK2 Inhibits STAT3 p-STAT3 ↓ JAK2->STAT3 Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription Proliferation_Inhibition Inhibition of Proliferation Gene_Transcription->Proliferation_Inhibition

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo anti-tumor study.

in_vivo_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimation Animal Acclimation animal_acclimation->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment Treatment Administration tumor_growth->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint & Tumor Excision data_collection->endpoint histology Histological Analysis endpoint->histology biochemical Biochemical Assays endpoint->biochemical

References

Validating Gaillardin's Grip on NF-κB: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Gaillardin's role in inhibiting the NF-κB signaling pathway against other natural compounds. We delve into the experimental data, detailed protocols, and visual pathways to offer a clear perspective on its potential as a therapeutic agent.

This compound, a sesquiterpene lactone, has demonstrated anti-cancer properties by inducing apoptosis in gastric cancer cells through the downregulation of the NF-κB signaling pathway.[1][2] This guide will explore the validation of this mechanism, compare its activity with other known natural NF-κB inhibitors, and provide detailed experimental protocols for researchers to conduct their own validation studies.

Performance Comparison: this compound vs. Alternative NF-κB Inhibitors

CompoundTarget in NF-κB PathwayQuantitative Data (IC50)Cell TypeMethod of Validation
This compound NF-κB activationData not availableGastric Cancer Cells (AGS and MKN45)Western Blot for NF-κB pathway proteins, qRT-PCR for NF-κB target genes[1][2]
Curcumin IKKβ, p65~5-20 µMVarious Cancer Cell LinesLuciferase Reporter Assay, Western Blot, EMSA
Parthenolide IKK complex, p65~5-10 µMVarious Cancer Cell LinesLuciferase Reporter Assay, Western Blot, Kinase Assay

Summary of Findings:

  • This compound: Demonstrates inhibition of NF-κB activation in gastric cancer cells, leading to apoptosis and downregulation of NF-κB target genes like COX-2, MMP-9, and TWIST-1.[1][2] The effect is dose- and time-dependent.[2]

  • Curcumin: A well-known NF-κB inhibitor that acts on multiple targets within the pathway, including the IKK complex and the p65 subunit. It has been extensively studied and shows potent inhibitory effects in various cancer cell lines.

  • Parthenolide: Another sesquiterpene lactone that effectively inhibits the NF-κB pathway by targeting the IKK complex and directly interacting with the p65 subunit.

Visualizing the Molecular Interactions

To better understand the mechanisms discussed, the following diagrams illustrate the NF-κB signaling pathway and the proposed points of inhibition by this compound and other sesquiterpene lactones.

NF_kappa_B_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkBa->NFkB Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Nucleus Nucleus DNA DNA (κB sites) NFkB_n->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Induces This compound This compound & other Sesquiterpene Lactones This compound->IKK_complex Inhibits This compound->NFkB_n Inhibits

Caption: NF-κB signaling pathway and points of inhibition by this compound.

Experimental Protocols for Validation

For researchers seeking to validate the role of this compound or other compounds in NF-κB signaling, the following detailed protocols for key experiments are provided.

Western Blot for NF-κB Pathway Proteins

This protocol is used to detect the phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα, and the degradation of IκBα.

Methodology:

  • Cell Culture and Treatment:

    • Culture gastric cancer cells (e.g., AGS or MKN45) to 70-80% confluency.

    • Treat cells with various concentrations of this compound for different time points. A positive control (e.g., TNF-α) and a vehicle control (e.g., DMSO) should be included.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a 10-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the levels of phosphorylated proteins to their total protein levels and the levels of total proteins to the loading control.

Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound (various concentrations and times) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-p65, p65, p-IκBα, IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Western Blot workflow for NF-κB pathway analysis.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Methodology:

  • Cell Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours, treat the cells with different concentrations of this compound for a specified pre-incubation time.

    • Stimulate NF-κB activity by adding an inducer (e.g., TNF-α).

  • Luciferase Activity Measurement:

    • After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Luciferase_Assay_Workflow start Start: Cell Seeding transfection Transfect with NF-κB Luciferase Reporter start->transfection treatment Treat with this compound transfection->treatment stimulation Stimulate with TNF-α treatment->stimulation lysis Cell Lysis stimulation->lysis measurement Measure Luciferase Activity (Firefly & Renilla) lysis->measurement analysis Data Analysis and IC50 Calculation measurement->analysis end End: NF-κB Inhibition Data analysis->end

Caption: Luciferase reporter assay workflow.

IKKβ Kinase Assay

This in vitro assay directly measures the enzymatic activity of IKKβ, a key kinase in the canonical NF-κB pathway.

Methodology:

  • Assay Preparation:

    • Prepare a reaction buffer containing ATP and a specific IKKβ substrate (e.g., a peptide derived from IκBα).

  • Inhibitor Incubation:

    • Incubate recombinant IKKβ enzyme with various concentrations of this compound.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/substrate mix to the enzyme/inhibitor mixture.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of IKKβ inhibition for each concentration of this compound.

    • Determine the IC50 value.

IKK_Kinase_Assay_Workflow start Start: Prepare Reagents incubation Incubate IKKβ Enzyme with this compound start->incubation reaction Initiate Kinase Reaction (add ATP/Substrate) incubation->reaction detection Detect Phosphorylation/ADP reaction->detection analysis Data Analysis and IC50 Calculation detection->analysis end End: IKKβ Inhibition Data analysis->end

References

A Comparative Guide to the Acetylcholinesterase Inhibition of Gaillardin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key mechanism of action. This guide provides a comparative analysis of the AChE inhibitory activity of Gaillardin, a sesquiterpene lactone, against established clinical drugs: Donepezil, Rivastigmine, and Galantamine.

Quantitative Performance Comparison

The inhibitory potential of a compound against acetylcholinesterase is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the available IC50 values for this compound and the comparator drugs. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorTypeIC50 (AChE)Source
This compound Sesquiterpene Lactone729 µM[1]
Donepezil Piperidine derivative2.6 nM[2]
Rivastigmine Carbamate derivative4.8 µM[2]
Galantamine Alkaloid0.39 µM[2]

This compound has been shown to inhibit acetylcholinesterase, with one study reporting 67% inhibition at a concentration of 300 µg/mL.[3] Another study determined its IC50 value to be 729 μM.[1] In comparison, established drugs like Donepezil, Rivastigmine, and Galantamine exhibit significantly lower IC50 values, indicating higher potency.[2] Donepezil is a highly potent inhibitor with an IC50 in the nanomolar range.[2] Rivastigmine and Galantamine are also potent inhibitors with IC50 values in the micromolar range.[2]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4] By inhibiting the AChE enzyme, these compounds increase the concentration and duration of action of ACh, which is crucial for cognitive functions such as memory and learning.[5][6] This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[7]

cluster_synapse Synaptic Cleft Acetylcholine (ACh) Acetylcholine (ACh) Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor Binds to Choline + Acetate Choline + Acetate AChE Acetylcholinesterase (AChE) AChE->Acetylcholine (ACh) Hydrolyzes AChE->Choline + Acetate Produces This compound / Inhibitor This compound / Inhibitor This compound / Inhibitor->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

The most widely used method for determining acetylcholinesterase inhibition is the spectrophotometric method developed by Ellman.[8]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of AChE by quantifying the formation of thiocholine from the hydrolysis of acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.[2][8] The rate of color formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, positive control, ATCI, and DTNB in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular time intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compound - AChE - ATCI - DTNB Setup Add Buffer, DTNB, and Test Compound Reagents->Setup Enzyme Add AChE Solution Setup->Enzyme Preincubation Pre-incubate Enzyme->Preincubation Substrate Add ATCI (Substrate) Preincubation->Substrate Measure Measure Absorbance at 412 nm Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Experimental Workflow for AChE Inhibition Assay.

References

The Edge of Potency: A Comparative Guide to the Structure-Activity Relationship of Gaillardin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the cytotoxic effects of Gaillardin analogs, offering a lens through which to view the potential of this class of sesquiterpene lactones as anticancer agents. By examining key structural modifications and their impact on efficacy, we can deliniate critical pharmacophores and guide future drug design.

Comparative Cytotoxicity of this compound and its Analogs

This compound, a pseudoguaianolide sesquiterpene lactone, has demonstrated notable cytotoxic properties against a range of cancer cell lines.[1][2][3][4] Its activity, however, can be significantly modulated by structural alterations. The following table summarizes the cytotoxic activities (IC50/GI50 values) of this compound and a series of its structurally related analogs, primarily derivatives of the closely related pseudoguaianolide, helenalin. This comparison allows for the deduction of key structure-activity relationships (SAR).

CompoundModificationCell LineIC50/GI50 (µM)
This compound Parent CompoundMCF-7 ~5-6
HepG-2 ~6.2
A-549 ~4.8
HT-29 ~1.8
NALM-6 ~6.1
MOLT-4 ~7.3
Helenalin Analogs
HelenalinParent PseudoguaianolideVariousPotent
Helenalin AcetateEsterification at C6-OHEN2More toxic
Helenalin IsobutyrateEsterification at C6-OHEN2More toxic
Helenalin TiglateEsterification with larger acyl group at C6-OHEN2Decreased toxicity
Helenalin IsovalerateEsterification with larger acyl group at C6-OHEN2Decreased toxicity
11α,13-DihydrohelenalinReduction of exocyclic double bondEN2Least toxic
2,3-EpoxyhelenalinEpoxidation of the cyclopentenone ringH.Ep-2Significant
Cumanin Analogs
CumaninParent Sesquiterpene LactoneVariousActive
Ditriazolyl CumaninAddition of two triazole groupsWiDr2.3

Note: Data for helenalin and cumanin analogs are included due to their structural similarity to this compound, providing valuable SAR insights for the pseudoguaianolide class. The cytotoxic activity can vary depending on the specific cancer cell line and experimental conditions.

Key Structure-Activity Relationship Insights

The data presented above, in conjunction with broader studies on sesquiterpene lactones, highlights several key structural features that govern the cytotoxic activity of this compound and its analogs:

  • The α-Methylene-γ-lactone Moiety: This functional group is a critical determinant of cytotoxicity. It is believed to act as a Michael acceptor, forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[5] The reduction of the exocyclic double bond in this moiety, as seen in 11α,13-dihydrohelenalin, leads to a significant decrease in activity.

  • Esterification at the C6-Hydroxyl Group: The nature of the ester group at the C6 position significantly influences cytotoxicity. Smaller, less bulky ester groups like acetate and isobutyrate can enhance toxicity compared to the parent alcohol.[6] Conversely, larger acyl groups may decrease activity, possibly due to steric hindrance affecting target binding.[6]

  • Modifications of the Cyclopentenone Ring: The presence of an α,β-unsaturated carbonyl group in the cyclopentenone ring is another important feature for biological activity. Epoxidation of this ring, as seen in helenalin derivatives, can contribute significantly to cytotoxicity.[7]

  • Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to cross cell membranes and reach its intracellular targets. Modifications that increase lipophilicity, such as the addition of certain ester groups, can sometimes lead to increased cytotoxic activity.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs is typically performed using cell-based assays. The following is a detailed protocol for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

1. Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

2. Materials:

  • Cancer cell lines (e.g., MCF-7, A549, etc.)
  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
  • This compound analogs dissolved in dimethyl sulfoxide (DMSO).
  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).
  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).
  • 96-well cell culture plates.
  • Multichannel pipette.
  • Microplate reader.

3. Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for about 15 minutes to ensure complete dissolution.
  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

4. Data Analysis:

  • The percentage of cell viability is calculated using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound and its analogs exert their cytotoxic effects primarily through the induction of apoptosis. The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, which involves the generation of reactive oxygen species (ROS) and the activation of the mitochondrial pathway.

Gaillardin_Apoptosis_Pathway This compound This compound Analog Cell Cancer Cell Bcl2 Bcl-2 (Anti-apoptotic) ↓ Downregulation This compound->Bcl2 Bax Bax (Pro-apoptotic) ↑ Upregulation This compound->Bax ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Damages MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

The proposed mechanism involves the generation of intracellular ROS, which leads to mitochondrial dysfunction.[3][8] This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[8] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[8]

Conclusion

The structure-activity relationship of this compound analogs reveals a delicate interplay between different functional groups and their impact on cytotoxic potency. The α-methylene-γ-lactone moiety and the α,β-unsaturated carbonyl in the cyclopentenone ring are crucial for activity, while modifications at the C6-hydroxyl group can fine-tune the efficacy. The primary mechanism of action for these compounds appears to be the induction of apoptosis via the mitochondrial pathway. This comparative guide provides a foundational understanding for the rational design of novel and more potent this compound-based anticancer agents. Further synthesis and evaluation of a wider range of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

Gaillardin: A Comprehensive Analysis of its Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic and apoptotic properties of the natural sesquiterpene lactone, Gaillardin, reveals its promise as a potential anti-cancer agent. This guide synthesizes experimental data on its efficacy against various cancer cell lines, details the underlying molecular mechanisms, and provides a comparative perspective on its performance.

Efficacy Across Cancer Cell Lines: A Quantitative Overview

This compound, a natural sesquiterpene lactone, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, has been determined in several studies. The data indicates that this compound's efficacy varies across different cancer types.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
HT-29Colon Adenocarcinoma1.81-
A-549Non-small Cell Lung Carcinoma4.76-
HepG-2Hepatocellular Carcinoma6.20-
MCF-7Breast Adenocarcinoma6.37-
NALM-6Acute Lymphoblastic Leukemia-6.1
MOLT-4Acute Lymphoblastic Leukemia-7.3

Table 1: Cytotoxic Activity (IC50) of this compound on Various Human Cancer Cell Lines. The data is compiled from MTT assays assessing cell viability after treatment with this compound.[1]

Unraveling the Mechanism: Induction of Apoptosis and Cell Cycle Arrest

This compound's anti-cancer activity is largely attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells without inducing an inflammatory response.

Key Apoptotic Events Induced by this compound:

  • Mitochondrial Pathway Activation: this compound triggers the intrinsic pathway of apoptosis. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[2]

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Treatment with this compound has been shown to activate key executioner caspases, including caspase-3, -6, and -9.[2]

  • Reactive Oxygen Species (ROS) Production: this compound treatment is associated with an increase in intracellular ROS levels, which can contribute to the induction of apoptosis.[2]

Cell Cycle Disruption:

In addition to apoptosis, this compound has been observed to interfere with the normal progression of the cell cycle. In human acute lymphoblastic leukemia cell lines (MOLT-4 and NALM-6), this compound induces a G0/G1 phase cell cycle arrest, preventing the cells from entering the DNA synthesis (S) phase and ultimately leading to apoptosis.[3]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. In cancer, this pathway is often constitutively active. This compound has been shown to inhibit the JAK/STAT pathway by reducing the phosphorylation of both JAK2 and STAT3 proteins in breast cancer cells. This inhibition contributes to its apoptosis-inducing activity.

JAK_STAT_Pathway cluster_nucleus Nucleus This compound This compound pJAK2 p-JAK2 This compound->pJAK2 Inhibition JAK2 JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival)

Caption: this compound inhibits the JAK/STAT signaling pathway.

The NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. A study on gastric cancer cells (AGS and MKN45) demonstrated that this compound induces apoptosis by down-regulating the NF-κB pathway.[4]

Caption: this compound's pro-apoptotic effect via NF-κB inhibition.

Comparative Perspective

While direct comparative studies between this compound and standard chemotherapeutic agents like doxorubicin or cisplatin are limited in the currently available literature, the existing data on this compound's IC50 values and its multi-faceted mechanism of action suggest it is a promising candidate for further investigation. Its ability to induce apoptosis and target key cancer-related signaling pathways highlights its potential as a standalone therapy or in combination with existing treatments. A study on breast cancer cells did assess the effect of doxorubicin as a positive control for apoptosis induction.[5]

Experimental Methodologies

The findings presented in this guide are based on a variety of established experimental techniques.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Apoptosis Detection Assays
  • Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protein Expression and Signaling Pathway Analysis

  • Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method is crucial for analyzing the expression levels of apoptosis-related proteins (Bax, Bcl-2, caspases) and the phosphorylation status of proteins in signaling pathways (e.g., p-JAK2, p-STAT3).

WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis cluster_2 Transfer cluster_3 Immunodetection cluster_4 Detection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescence G->H I Imaging H->I

Caption: A simplified workflow of the Western Blotting technique.

References

A Comparative Analysis of the Safety and Toxicity Profiles of Gaillardin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profile of Gaillardin, a sesquiterpene lactone, with other well-known natural compounds: Parthenolide, Artemisinin, and Curcumin. Paclitaxel, a widely used natural-product-derived chemotherapy agent, is included as a benchmark for comparison. This document synthesizes available experimental data to aid in the evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, operating primarily through the induction of apoptosis via the mitochondrial pathway. Notably, studies suggest that this compound exhibits a favorable safety profile with limited cytotoxicity towards normal cells. While comprehensive in vivo toxicity and genotoxicity data for this compound are not extensively available in publicly accessible literature, its in vitro profile suggests a promising therapeutic window. This guide presents a comparative overview of key safety and toxicity parameters, methodologies of seminal experiments, and the underlying signaling pathways.

Comparative Toxicity Profile

The following tables summarize the available quantitative data on the toxicity of this compound and the selected comparator compounds. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of each compound required to inhibit the growth of various cell lines by 50%.

CompoundCell LineCell TypeIC₅₀ (µM)IC₅₀ (µg/mL)Reference
This compound HL-60Human promyelocytic leukemia-Potent cytotoxicity reported[1]
MCF-7Human breast adenocarcinoma4.93 - 20.86.37[2]
HepG-2Human hepatocellular carcinoma~20.26.20[3]
A-549Human non-small cell lung carcinoma~15.54.76[3]
HT-29Human colon adenocarcinoma~5.91.81[3]
NALM-6Human B-cell precursor leukemia6.1-
MOLT-4Human T-cell leukemia7.3-[2]
MDA-MB-468Human breast adenocarcinoma5.54-[2]
AGSHuman gastric adenocarcinoma-Anti-viability capacity reported[4]
MKN45Human gastric adenocarcinoma-Anti-viability capacity reported[4]
Normal Cells (PBMC)Human peripheral blood mononuclear cellsNo significant cytotoxic effects-[2]
Parthenolide 5637Human bladder cancer2.5 - 10-
Artemisinin A-253Human salivary adenocarcinoma10.23-[5]
HTB-41Human salivary adenocarcinoma14.21-[5]
SMIETransformed salivary gland cells203.18-[5]
Curcumin T98GHuman glioblastoma29.3-
U87Human glioblastoma20.7-
3T3Mouse fibroblast (normal)Non-toxic at tested concentrations-

Note: IC₅₀ values can vary between studies due to different experimental conditions (e.g., incubation time, cell density).

Table 2: Acute Oral Toxicity (LD₅₀)

The median lethal dose (LD₅₀) is the dose of a substance required to kill half the members of a tested population after a specified test duration. This is a common measure of acute toxicity.

CompoundAnimal ModelLD₅₀ (mg/kg)Reference
This compound -Data not available-
Parthenolide Mouse200[6]
Artemisinin Rat3119[7]
Mouse (oral artemether/artesunate)~300 (ED₅₀ for neurotoxicity/death)[8][9]
Curcumin Rat>5000[10][11]
Mouse>2000 - >5000[11]
Paclitaxel -Highly toxic, administered intravenously in clinical settings with close monitoring-

Interpretation: A lower LD₅₀ value indicates higher acute toxicity. Based on the available data, Curcumin exhibits very low acute toxicity. Artemisinin and its derivatives have a moderate acute toxicity profile in animal models. Parthenolide shows a higher acute toxicity compared to curcumin and artemisinin. The absence of LD₅₀ data for this compound is a significant gap in its preclinical safety assessment.

Mechanisms of Action and Signaling Pathways

The therapeutic and toxic effects of these natural compounds are mediated by their interaction with various cellular signaling pathways.

This compound: Induction of Apoptosis

This compound primarily induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This process involves the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. Consequently, pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This cascade activates initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), leading to programmed cell death[1][12]. Some studies also suggest that this compound's pro-apoptotic effects are mediated through the inhibition of the NF-κB signaling pathway[4][13].

Gaillardin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Pathway This compound->NFkB Inhibition Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Bax ↑ Bax Mito_Pot->Bax Bcl2 ↓ Bcl-2 Mito_Pot->Bcl2 Casp9 ↑ Caspase-9 (Initiator) Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB->Apoptosis Suppression of anti-apoptotic genes

This compound-induced apoptosis pathway.
Parthenolide: NF-κB Inhibition

Parthenolide is a well-known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes[14][15][16][17].

Parthenolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK NFkB_IkBa NF-κB / IκBα IKK->NFkB_IkBa Phosphorylation IkBa_p p-IκBα IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_trans NF-κB Nuclear Translocation IkBa_deg->NFkB_trans NFkB_nuc NF-κB NFkB_trans->NFkB_nuc Gene_exp Gene Expression (Inflammation, Survival) Parthenolide Parthenolide Parthenolide->IKK Inhibition NFkB_IkBa->IkBa_p NFkB_nuc->Gene_exp

Parthenolide's inhibition of the NF-κB pathway.
Artemisinin: ROS-Mediated Apoptosis

The endoperoxide bridge in the structure of Artemisinin and its derivatives is crucial for their activity. In the presence of intracellular iron (heme), this bridge is cleaved, leading to the generation of a burst of reactive oxygen species (ROS)[18][19]. This oxidative stress damages cellular components, including the mitochondrial membrane, leading to its depolarization and the initiation of the apoptotic cascade, similar to the mechanism described for this compound[18][20].

Artemisinin_ROS_Pathway Artemisinin Artemisinin Endoperoxide Endoperoxide Bridge Cleavage Artemisinin->Endoperoxide Iron Intracellular Iron (Heme) Iron->Endoperoxide ROS ↑ Reactive Oxygen Species (ROS) Endoperoxide->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage Apoptosis Apoptosis Mito_damage->Apoptosis

Artemisinin's ROS-mediated apoptosis pathway.
Curcumin: Modulation of Inflammatory Pathways

Curcumin is renowned for its anti-inflammatory properties, which it exerts by modulating multiple signaling pathways. It is a potent inhibitor of NF-κB, similar to Parthenolide. Additionally, Curcumin can suppress other pro-inflammatory pathways, including the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. It also activates the Nrf2/ARE antioxidant pathway, further contributing to its anti-inflammatory effects[21][22][23][24].

Curcumin_Inflammatory_Pathway Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Curcumin->MAPK Inhibition JAK_STAT JAK/STAT Pathway Curcumin->JAK_STAT Inhibition Nrf2 Nrf2/ARE Pathway Curcumin->Nrf2 Activation Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation JAK_STAT->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant Antioxidant->Inflammation Suppression

Curcumin's modulation of inflammatory pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological and mechanistic evaluation of these natural compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for a specified period (e.g., 24, 48, 72h) B->C D 4. Add MTT solution to each well and incubate C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan D->E F 6. Measure absorbance at ~570 nm using a plate reader E->F

Workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated from the dose-response curve.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

Workflow:

TUNEL_Workflow A 1. Fix and permeabilize treated and control cells B 2. Incubate with TdT enzyme and labeled dUTPs (e.g., Br-dUTP) A->B C 3. Add fluorescently labeled antibodies against the dUTP label B->C D 4. Counterstain nuclei (e.g., with DAPI or Propidium Iodide) C->D E 5. Visualize and quantify fluorescence using microscopy or flow cytometry D->E

Workflow for the TUNEL assay.

Detailed Steps:

  • Cell Preparation: Culture and treat cells with the test compound on coverslips or in chamber slides. Include positive (e.g., DNase I treated) and negative controls.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and labeled dUTPs, in a humidified chamber at 37°C.

  • Detection: If an indirect method is used, incubate the cells with a fluorescently labeled antibody or streptavidin conjugate that binds to the incorporated labeled dUTPs.

  • Counterstaining and Visualization: Counterstain the cell nuclei with a DNA stain such as DAPI or Propidium Iodide. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Ames Test for Mutagenicity

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. It is a bacterial reverse mutation assay that detects mutations in a gene of a Salmonella typhimurium strain that has been mutated to be unable to synthesize the amino acid histidine.

Detailed Steps:

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation (Optional): The test can be performed with or without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial tester strain is exposed to the test compound at various concentrations in the presence of a small amount of histidine.

  • Plating: The mixture is plated on a minimal agar plate lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.

Conclusion

This compound demonstrates promising anticancer activity in vitro, with a mechanism of action centered on the induction of apoptosis in cancer cells, while appearing to spare normal cells. Its safety profile, based on the available data, is encouraging. However, the lack of comprehensive in vivo acute toxicity data (LD₅₀) and formal genotoxicity assessments represents a critical knowledge gap that must be addressed in future preclinical studies. In comparison to other natural compounds like Parthenolide, Artemisinin, and Curcumin, this compound's full toxicological landscape remains to be fully elucidated. Further research is warranted to establish a more complete safety and toxicity profile for this compound to support its potential development as a therapeutic agent.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Gaillardin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for Gaillardin, a sesquiterpenoid lactone known for its biological activities, including cytotoxic effects.[1][2][3] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the management of hazardous and cytotoxic chemical waste in a laboratory setting.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate safety measures to minimize exposure. Given its cytotoxic properties, this compound should be treated as a hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat, and for procedures with a risk of aerosolization, additional protective clothing may be necessary.

All handling of this compound, especially in its solid or powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of airborne particles.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound, which are essential for its safe handling and disposal.[4]

PropertyValue/ClassificationImplication for Disposal
Molecular Formula C₁₇H₂₂O₅Informs chemical compatibility and potential reactions.
Molecular Weight 306.4 g/mol Relevant for calculating quantities for disposal.
Physical State Solid (likely crystalline or powder)Requires careful handling to avoid dust generation.
Biological Hazard CytotoxicMust be treated as hazardous waste; avoid all direct contact and environmental release.
Water Solubility Data not readily availableAssume low water solubility; do not dispose of down the drain.

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound (e.g., unused compound, contaminated labware such as pipette tips, tubes, and gloves) must be collected in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with organic compounds and be sealable to prevent leakage or spillage.

    • Liquid waste containing this compound (e.g., solutions in organic solvents) should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Never mix incompatible waste streams.

  • Waste Container Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste."

    • Clearly identify the contents, including "this compound" and any solvents or other chemicals present.

    • Indicate the approximate concentration or quantity of this compound.

    • Include the date when the waste was first added to the container.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

    • Follow institutional guidelines regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the timeframe for its removal.

  • Arranging for Disposal:

    • Once the hazardous waste container is full or has reached its designated storage time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste hauler.

    • Do not attempt to dispose of this compound waste through standard trash or down the sanitary sewer.

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Gaillardin_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Handle this compound in Chemical Fume Hood ppe->fume_hood solid_waste Collect Solid Waste in Designated Container fume_hood->solid_waste Contaminated Solids liquid_waste Collect Liquid Waste in Separate Designated Container fume_hood->liquid_waste Contaminated Liquids label_container Label Container Correctly ('Hazardous Waste', Contents, Date) solid_waste->label_container liquid_waste->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Hauler contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Gaillardin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Gaillardin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.

Chemical and Physical Properties of this compound

This compound is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family.[1] Its cytotoxic and antileukemic properties make it a compound of interest in pharmacological research.[2]

PropertyValueSource
Molecular Formula C₁₇H₂₂O₅PubChem
Molecular Weight 306.4 g/mol PubChem
Appearance Solid (assumed)General chemical properties
CAS Number 14682-46-3PubChem
Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

  • Skin Sensitization: May cause an allergic skin reaction.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Eye Irritation: May cause eye irritation.

Based on these potential hazards, the following PPE is mandatory when handling this compound:

PPE CategorySpecific RequirementsRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To prevent skin contact and potential sensitization.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes or airborne particles.
Body Protection A fully buttoned lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required when handling the solid compound to avoid inhalation of dust.To minimize inhalation of airborne particles.

Experimental Protocols

General Protocol for Isolation of Sesquiterpene Lactones from Plant Material

This is a general procedure for the isolation of sesquiterpene lactones from plants of the Asteraceae family, and can be adapted for the isolation of this compound from sources like Gaillardia pulchella or Inula species.

Workflow for Sesquiterpene Lactone Isolation

plant Dried Plant Material extraction Maceration with Dichloromethane (DCM) plant->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partitioning (Hexane/Aqueous Methanol) filtration->partition dcm_fraction DCM Fraction partition->dcm_fraction DCM Layer chromatography Column Chromatography (Silica Gel) dcm_fraction->chromatography fractions Collect and Analyze Fractions (TLC) chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction:

    • Air-dried and powdered plant material (e.g., aerial parts of Inula oculus-christi) is macerated with a suitable solvent like dichloromethane (DCM) or chloroform at room temperature for an extended period (e.g., 72 hours), with occasional shaking.

    • The process is typically repeated multiple times to ensure complete extraction.

  • Filtration and Concentration:

    • The resulting extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator.

  • Fractionation:

    • The crude extract is subjected to liquid-liquid partitioning. For example, it can be partitioned between n-hexane and 80% aqueous methanol to separate nonpolar compounds. The methanol layer, containing the more polar sesquiterpene lactones, is retained.

  • Chromatographic Purification:

    • The methanol-soluble fraction is dried and then subjected to column chromatography on silica gel.

    • A gradient elution system is used, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Final Purification:

    • The pooled fractions may require further purification, for example, by preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Cytotoxicity and Apoptosis Induction Assays

The following protocols are based on a study evaluating the cytotoxic and apoptosis-inducing effects of this compound on various cancer cell lines.[1][3]

Workflow for In Vitro Assays

cluster_0 MTT Cytotoxicity Assay cluster_1 TUNEL Apoptosis Assay seed_mtt Seed Cancer Cells in 96-well Plates incubate_mtt Incubate for 24h seed_mtt->incubate_mtt treat_mtt Treat with this compound (various conc.) incubate_mtt->treat_mtt incubate_treat_mtt Incubate for 72h treat_mtt->incubate_treat_mtt add_mtt Add MTT Reagent incubate_treat_mtt->add_mtt incubate_mtt_reagent Incubate for 4h add_mtt->incubate_mtt_reagent add_dmso Add DMSO to Solubilize Formazan incubate_mtt_reagent->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_tunel Culture MCF-7 Cells in 96-well Plates treat_tunel Treat with this compound seed_tunel->treat_tunel incubate_tunel Incubate for 20h treat_tunel->incubate_tunel fix_cells Fix with Paraformaldehyde incubate_tunel->fix_cells permeabilize_cells Permeabilize with Triton X-100 fix_cells->permeabilize_cells add_tunel_reagent Add TUNEL Reaction Mixture permeabilize_cells->add_tunel_reagent incubate_tunel_reagent Incubate add_tunel_reagent->incubate_tunel_reagent visualize Visualize with Microscope incubate_tunel_reagent->visualize

Caption: Experimental workflows for cytotoxicity and apoptosis assays.

A. MTT Cytotoxicity Assay:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2, A-549, HT-29) in 96-well plates at an appropriate density and incubate for 24 hours.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 3.125 to 100 µg/mL). A stock solution of this compound can be prepared in DMSO.[1]

  • Incubation: Incubate the cells with this compound for 72 hours.[1]

  • MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a final concentration of 0.5 mg/mL. Incubate for 4 hours.[1]

  • Solubilization: Remove the MTT-containing medium and add Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[1]

B. TUNEL Apoptosis Assay:

  • Cell Culture and Treatment: Culture MCF-7 cells in 96-well plates and treat them with a specific concentration of this compound (e.g., 6.25 µg/mL) for 20 hours.[1]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, wash with phosphate-buffered saline (PBS), and then permeabilize with 0.1% Triton X-100.[1]

  • TUNEL Staining: Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's instructions. This involves incubating the cells with the TUNEL reaction mixture.[1]

  • Visualization: Analyze the cells under a microscope to detect apoptotic cells, which will be stained.[1]

Disposal Plan

Given its cytotoxic properties, this compound and any materials contaminated with it must be treated as cytotoxic waste.

Disposal Workflow for this compound Waste

start This compound Waste (Solid, Liquid, Contaminated PPE) segregate Segregate from General Waste start->segregate solid_waste Solid Waste (Contaminated gloves, vials, etc.) segregate->solid_waste liquid_waste Liquid Waste (Stock solutions, cell media) segregate->liquid_waste sharps_waste Sharps Waste (Contaminated needles, etc.) segregate->sharps_waste solid_container Purple Cytotoxic Waste Bag/Bin solid_waste->solid_container decontamination Optional: Chemical Decontamination (e.g., with Sodium Hypochlorite) liquid_waste->decontamination sharps_container Puncture-proof Cytotoxic Sharps Container sharps_waste->sharps_container disposal Arrange for Professional Hazardous Waste Disposal (Incineration) solid_container->disposal liquid_container Labeled, Leak-proof Cytotoxic Liquid Waste Container liquid_container->disposal sharps_container->disposal decontamination->liquid_container

Caption: Step-by-step disposal plan for this compound waste.

Waste TypeHandling and SegregationContainerDisposal Method
Solid Waste Includes contaminated gloves, pipette tips, vials, and lab paper. Segregate immediately at the point of generation.Place in a designated, clearly labeled, purple cytotoxic waste bag or a rigid, leak-proof container with a cytotoxic waste label.Collection and disposal by a certified hazardous waste management service, typically via incineration.
Liquid Waste Includes unused stock solutions and cell culture media containing this compound. Do not dispose of down the drain.Collect in a dedicated, sealed, and leak-proof container labeled as "Cytotoxic Waste" with the chemical name listed.Chemical decontamination with an oxidizing agent like sodium hypochlorite solution (bleach) may be possible to degrade the compound before collection. Consult your institution's EHS guidelines. Final disposal by a certified hazardous waste management service.
Sharps Waste Includes contaminated needles, syringes, and Pasteur pipettes.Place directly into a rigid, puncture-proof sharps container specifically designated and labeled for cytotoxic waste.Collection and disposal by a certified hazardous waste management service.

Decontamination of Work Surfaces:

  • Wipe down all surfaces where this compound was handled with a detergent solution followed by 70% ethanol.

  • For spills, use a spill kit and decontaminate the area with a suitable agent like sodium hypochlorite solution, if compatible with the surface. Always follow your institution's specific spill cleanup procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gaillardin
Reactant of Route 2
Reactant of Route 2
Gaillardin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.